Scilliroside
説明
Structure
3D Structure
特性
IUPAC Name |
[(3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O12/c1-16(34)42-21-13-31(39)23(8-10-30(3)19(7-11-32(30,31)40)17-4-5-24(35)41-15-17)29(2)9-6-18(12-20(21)29)43-28-27(38)26(37)25(36)22(14-33)44-28/h4-5,12,15,18-19,21-23,25-28,33,36-40H,6-11,13-14H2,1-3H3/t18-,19+,21+,22+,23+,25+,26-,27+,28+,29-,30+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMIOFMZNVEEBR-ICLSSMQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)OC6C(C(C(C(O6)CO)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@]2([C@H](CC[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042374 | |
| Record name | Scilliroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
| Record name | Scilliroside | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Freely soluble in the lower alcohols, in ethylene glycol, dioxane, glacial acetic acid. Slightly soluble in acetone, chloroform, ethyl acetate. Practically insoluble in ether, petroleum ether | |
| Record name | Scilliroside | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Long prisms from dilute methanol, Long needles or prisms from methanol | |
CAS No. |
507-60-8 | |
| Record name | Scilliroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scilliroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scilliroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6β-acetoxy-3beta(β-D-glucopyranosyloxy)-8,14-dihydroxybufa-4,20,22-trienolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCILLIROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2815004NHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Scilliroside | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
169 °C, Rosettes of long needles from methanol. MP: 199 °C. Soluble in chloroform. The four additional sugar groups are on the sugar. /Tetraacetyl scilliroside/ | |
| Record name | Scilliroside | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Scilliroside on the Na+/K+-ATPase Pump
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of the cardiac glycoside scilliroside with the Na+/K+-ATPase pump. The document details the binding kinetics, conformational changes, and subsequent downstream signaling cascades, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Introduction: The Na+/K+-ATPase Pump as a Therapeutic Target
The Na+/K+-ATPase is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of most animal cells. This process is crucial for numerous physiological functions, including nerve impulse transmission, muscle contraction, and secondary active transport of other solutes. The pump operates by actively transporting three Na+ ions out of the cell and two K+ ions into the cell, a process fueled by the hydrolysis of one molecule of ATP.
Cardiac glycosides, a class of naturally derived compounds, are potent and specific inhibitors of the Na+/K+-ATPase. This compound, a bufadienolide cardiac glycoside, exerts its biological effects primarily through its interaction with this ion pump. Understanding the precise mechanism of this interaction is paramount for the development of novel therapeutics targeting the Na+/K+-ATPase in various diseases, including heart failure and cancer.
This compound's Interaction with the Na+/K+-ATPase: A Dual Mechanism
This compound's mechanism of action on the Na+/K+-ATPase is twofold, encompassing both the canonical inhibition of the pump's ion-translocating function and the more recently discovered role as a modulator of intracellular signaling pathways.
Inhibition of Ion Pumping Activity
The primary and most well-characterized effect of this compound is the inhibition of the Na+/K+-ATPase's pumping activity.[1] This inhibition leads to a cascade of events within the cell:
-
Increased Intracellular Sodium: By blocking the pump, this compound causes an accumulation of intracellular Na+ ions.
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated intracellular Na+ concentration reduces the driving force for the forward mode of the Na+/Ca2+ exchanger (NCX), which normally extrudes calcium (Ca2+) from the cell. This can lead to a decrease in Ca2+ efflux and, in some cases, a reversal of the NCX, leading to Ca2+ influx.
-
Increased Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration ([Ca2+]i). In cardiac myocytes, this elevated [Ca2+]i enhances the contractility of the heart muscle, which is the basis for the therapeutic use of cardiac glycosides in heart failure.
This compound, like other cardiac glycosides, binds to a specific site on the extracellular surface of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated, K+-occluded conformation, preventing its transition back to the E1 state required for Na+ binding and transport. This effectively locks the pump in an inactive state.
Activation of Intracellular Signaling Cascades
Beyond its role as a mere ion pump inhibitor, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides, including this compound, to a sub-population of the pump, often localized in caveolae, can trigger intracellular signaling cascades independently of changes in intracellular ion concentrations.
A key player in this signaling pathway is the non-receptor tyrosine kinase, Src. Upon this compound binding, the Na+/K+-ATPase undergoes a conformational change that leads to the activation of Src kinase. Activated Src can then phosphorylate a variety of downstream effector proteins, initiating a cascade of events that can influence cell growth, proliferation, and apoptosis. This signaling function of the Na+/K+-ATPase has garnered significant interest in the context of cancer research, as cardiac glycosides have been shown to induce cell death in various cancer cell lines.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with the Na+/K+-ATPase.
| Parameter | Value | Species/Tissue | Method | Reference |
| IC50 | 4 x 10-6 M | Rat Intestinal Mucosa | ATPase Activity Assay | |
| Apparent Affinity Constant (Ka) | 2.6 x 108 M-1 | N/A | Anti-digoxin Fab fragments immunoassay | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay
This protocol measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine brain or kidney)
-
Reaction Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)
-
ATP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Malachite Green reagent for Pi detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Add 50 µL of the purified Na+/K+-ATPase enzyme to each well of a 96-well plate.
-
Add 25 µL of the this compound dilutions (or vehicle control) to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 10% SDS solution.
-
Add 150 µL of Malachite Green reagent to each well and incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.
Materials:
-
Cultured cells (e.g., cardiac myocytes, cancer cell lines)
-
Fura-2 AM stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
-
Ionomycin (positive control)
-
EGTA (chelator for calibration)
Procedure:
-
Seed cells on glass-bottom dishes or 96-well plates and allow them to adhere overnight.
-
Wash the cells twice with HBSS.
-
Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye.
-
Acquire baseline fluorescence readings by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound at the desired concentration and continuously record the fluorescence ratio (F340/F380).
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration.
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).
Src Kinase Activity Assay
This protocol measures the activity of Src kinase by detecting the phosphorylation of a specific substrate.
Materials:
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Src kinase assay kit (commercially available, typically ELISA-based)
-
This compound stock solution (in DMSO)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Treat cultured cells with this compound at various concentrations and time points.
-
Lyse the cells using ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Perform the Src kinase activity assay according to the manufacturer's instructions. This typically involves:
-
Incubating the cell lysates in wells pre-coated with a Src substrate.
-
Adding ATP to initiate the phosphorylation reaction.
-
Detecting the phosphorylated substrate using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Adding a chromogenic substrate to develop a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Normalize the Src kinase activity to the total protein concentration.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Na+/K+-ATPase-Mediated Src Activation
Caption: this compound-induced Na+/K+-ATPase signaling cascade.
Experimental Workflow for Determining this compound's IC50 on Na+/K+-ATPase Activity
Caption: Workflow for Na+/K+-ATPase activity assay.
Logical Relationship of Cellular Events Following this compound Binding
Caption: Cellular consequences of this compound action.
Conclusion
The interaction of this compound with the Na+/K+-ATPase pump is a multifaceted process with significant implications for cellular function. Its ability to not only inhibit the ion-pumping activity but also to modulate intracellular signaling pathways highlights the complexity of this drug-target interaction. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued exploration of this compound and other cardiac glycosides as potential therapeutic agents for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this field of study.
References
Scilliroside: A Technical Guide to a Potent Bufadienolide Na+/K+-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scilliroside, a potent cardiotonic steroid of the bufadienolide class, has a long history as a rodenticide and has garnered interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth analysis of the chemical structure of this compound, its primary mechanism of action as a Na+/K+-ATPase inhibitor, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for researchers in pharmacology and drug development.
Chemical and Physical Properties of this compound
This compound is a glycoside with the chemical formula C₃₂H₄₄O₁₂ and a molecular weight of approximately 620.69 g/mol .[1] Its structure is characterized by a steroid nucleus linked to a six-membered lactone ring (α-pyrone) at the C17 position, a defining feature of bufadienolides. A β-D-glucopyranosyl moiety is attached at the C3 position of the steroid backbone.
| Property | Value |
| Molecular Formula | C₃₂H₄₄O₁₂ |
| Molecular Weight | 620.69 g/mol [1] |
| CAS Number | 507-60-8[1] |
| IUPAC Name | (3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(2-oxo-2H-pyran-5-yl)-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl acetate[1] |
| Melting Point | 168-170 °C[2] |
| Appearance | Bright yellow crystalline solid[2] |
| Solubility | Soluble in alcohols, ethylene glycol, dioxane, and glacial acetic acid; practically insoluble in diethyl ether and petroleum ether.[2] |
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein essential for maintaining electrochemical gradients across the cell membrane.
Direct Inhibition and Ion Gradient Disruption
This compound binds to the α-subunit of the Na+/K+-ATPase, inhibiting its pumping function. This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the Na+/Ca²⁺ exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium concentration. In cardiac muscle, this leads to enhanced contractility. In other cell types, this disruption of ion homeostasis can trigger various cellular events, including apoptosis.
References
Scilliroside from Drimia maritima: A Technical Guide to its Natural Sources, Isolation, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scilliroside, a potent cardiac glycoside found in the bulb of Drimia maritima (maritime squill), has a long history as a rodenticide and possesses significant pharmacological potential. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a comprehensive examination of its cellular and molecular mechanisms of action. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed to enable replication. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the scientific principles and techniques discussed.
Natural Sources of this compound
This compound is a naturally occurring bufadienolide, a type of cardiac glycoside, found in the plant species Drimia maritima, also known by its synonym Urginea maritima.[1] This plant, commonly referred to as sea squill, sea onion, or maritime squill, is native to the coastal regions of the Mediterranean, Southern Europe, Western Asia, and Northern Africa.[2][3]
Drimia maritima is a perennial plant that grows from a large bulb, which can reach up to 20 cm in width and weigh over a kilogram.[2] The plant produces a rosette of large, leathery leaves in the spring, which wither by autumn when a tall flower stalk emerges.[2]
Two main varieties of Drimia maritima are recognized: the white squill and the red squill.[4] While both contain cardiac glycosides, the red variety is particularly noted for its higher concentration of this compound.[3][4] This has led to the historical and commercial use of red squill as a potent rodenticide.[5][6] The toxicity of this compound is specific to rodents as they lack the ability to vomit, making the emetic properties of the compound lethal.[5][7]
The concentration of this compound is highest in the bulb of the plant, particularly during its summer dormancy and when it is flowering and fruiting.[7] The active compounds are present in all parts of the plant, but the bulb is the primary source for extraction and isolation.[2]
Quantitative Data
The following tables summarize key quantitative data related to the this compound content in Drimia maritima and its acute toxicity.
| Parameter | Value | Reference |
| This compound Content in Dried Drimia maritima (Red Squill) Bulbs | 0.01% to 0.53% | [8] |
| Cardiac Glycoside Content in Drimia maritima Plant | Up to 3% | [2] |
Table 1: this compound and Total Cardiac Glycoside Content in Drimia maritima
| Species | Sex | LD50 (Oral) | Reference |
| Rat | Male | 0.7 mg/kg | [5] |
| Rat | Female | 0.43 mg/kg | [5] |
| Mouse | Not Specified | 0.35 mg/kg | [5] |
Table 2: Acute Oral Toxicity (LD50) of this compound
Isolation and Purification of this compound
The isolation of this compound from Drimia maritima bulbs involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of cardiac glycosides from plant materials.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
3.2.1. Plant Material Preparation
-
Harvesting: Collect fresh bulbs of the red variety of Drimia maritima.
-
Cleaning and Slicing: Thoroughly wash the bulbs to remove soil and debris. Cut the bulbs into thin slices to facilitate drying.
-
Drying: Dry the bulb slices in a ventilated oven at a temperature below 60°C to prevent degradation of the cardiac glycosides.
-
Grinding: Grind the dried slices into a fine powder using a mechanical grinder. Store the powder in a cool, dry, and dark place.
3.2.2. Extraction
-
Solvent Extraction: Macerate the powdered bulb material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring. Methanol is an effective solvent for extracting cardiac glycosides.
-
Filtration: Filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant material.
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure maximum yield.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
3.2.3. Purification by Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol.
-
Sample Loading: Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light or by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) to identify the fractions containing this compound.
-
Pooling of Fractions: Pool the fractions that show a high concentration of this compound.
3.2.4. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column and Mobile Phase: Use a reversed-phase C18 column for preparative HPLC. The mobile phase can be a gradient of acetonitrile and water.
-
Sample Preparation: Dissolve the pooled, this compound-rich fractions from the column chromatography step in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Separation: Inject the sample into the preparative HPLC system and perform the separation using a programmed gradient elution.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical HPLC standard.
-
Purity Analysis: Analyze the purity of the isolated this compound using analytical HPLC.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.
Signaling Pathways of this compound
This compound, like other cardiac glycosides, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis. This initial interaction triggers a cascade of downstream signaling events.
Na+/K+-ATPase Inhibition and Downstream Signaling
The binding of this compound to the α-subunit of the Na+/K+-ATPase inhibits its pumping activity, leading to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and an increase in intracellular calcium levels.
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold. This compound binding can activate Src, a non-receptor tyrosine kinase, which then initiates a signaling cascade involving the mitogen-activated protein kinase (MAPK) pathway.
Caption: this compound-induced Na+/K+-ATPase-mediated signaling pathway.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is mediated through the activation of a cascade of enzymes called caspases. The apoptotic pathway can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of the Na+/K+-ATPase and the subsequent disruption of ion homeostasis can lead to mitochondrial stress, the release of cytochrome c, and the activation of the caspase cascade.
Caption: this compound-induced intrinsic apoptotic pathway.
Conclusion
This compound, derived from Drimia maritima, represents a fascinating natural product with a well-defined mechanism of action and significant biological activity. This guide has provided a technical framework for understanding its natural origins, methods for its isolation and purification, and the intricate signaling pathways it modulates. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this potent cardiac glycoside.
References
- 1. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 2. High-performance liquid chromatography of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiac Glycosides as Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
An In-Depth Technical Guide to the Toxicological Profile and Cardiac Effects of Scilliroside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scilliroside, a potent cardiac glycoside extracted from the red squill plant (Drimia maritima), has a long history as a rodenticide due to its unique toxicological profile. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to profound effects on cardiac and nervous tissues. This technical guide provides a comprehensive overview of the toxicological profile and cardiac effects of this compound, synthesizing available data for researchers, scientists, and drug development professionals. The guide details its acute toxicity, mechanism of action, and specific cardiac effects, while also outlining relevant experimental protocols for its investigation.
Toxicological Profile
This compound is classified as a highly toxic compound, with its primary route of exposure being oral ingestion. A key feature of its toxicology is the potent emetic effect it induces in most mammals, which serves as a protective mechanism against poisoning. Rodents, however, are unable to vomit, making them uniquely susceptible to the toxic effects of this compound.
Acute Toxicity
The acute toxicity of this compound has been determined in various animal models, with significant variability observed between species. The median lethal dose (LD50) provides a quantitative measure of this acute toxicity.
| Species | Route of Administration | LD50 | Reference |
| Rat (male) | Oral | 0.7 mg/kg | |
| Rat (female) | Oral | 0.43 mg/kg | |
| Mouse | Oral | 0.35 mg/kg | |
| Lesser Bandicoot Rat (male) | Oral | 0.8 mg/kg | |
| Lesser Bandicoot Rat (female) | Oral | 0.5 mg/kg | |
| Pigs and Cats | Oral | Survived doses of 16 mg/kg | |
| Fowl | Oral | Survived doses of 400 mg/kg/day |
Symptoms of Acute Toxicity: In rodents, poisoning leads to protracted convulsions and muscular weakness. In other animals and humans, symptoms can include nausea, vomiting, headache, abdominal pain, and confusion.
Chronic Toxicity and Other Toxicological Endpoints
There is a notable lack of publicly available data on the chronic, reproductive, teratogenic, mutagenic, and carcinogenic effects of this compound.[1]
Organ Toxicity
The primary organs affected by this compound are the heart and the nervous system. As a cardiac glycoside, it directly impacts heart muscle, leading to abnormal heart rhythms. Neurological effects are also prominent, particularly in rodents.
Cardiac Effects and Mechanism of Action
The cardiac effects of this compound are central to both its therapeutic potential and its toxicity. These effects are a direct consequence of its interaction with the Na+/K+-ATPase pump in cardiomyocytes.
Mechanism of Action: Na+/K+-ATPase Inhibition
The fundamental mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the α-subunit of the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes. This inhibition disrupts the normal ion gradients across the cell membrane.
References
A Technical Guide to the Historical Use of Scilliroside as a Botanical Rodenticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scilliroside, a potent cardiac glycoside extracted from the bulbs of the red squill plant (Drimia maritima, syn. Urginea maritima), has a long and significant history as a botanical rodenticide.[1][2][3] Its use dates back centuries, valued for its high toxicity to rodents and a unique, inherent safety mechanism: a strong emetic effect in most non-target species.[2][4] This technical guide provides an in-depth review of this compound, focusing on its historical application, mechanism of action, toxicology, and the methodologies for its extraction and analysis. While its production was discontinued in the 1980s, the study of this compound offers valuable insights into the development of naturally derived pesticides and species-selective toxins.[1]
Historical Context and Regulatory Status
The use of red squill powder for rodent control is documented as far back as the 13th century.[2][4] Its efficacy made it a widely imported and utilized rodenticide, particularly before the advent of modern anticoagulants.[2] In the United States, it was registered for the control of Norway rats and other rodent species and was classified by the EPA as a Toxicity Class I (highly toxic) substance.[1] Products containing this compound were available as ready-to-use baits and granules under various trade names, including Silmurin and Rodene.[1] However, worldwide production ceased in 1980, and it is no longer registered for use.[1]
Mechanism of Toxic Action
This compound's toxicity stems from its function as a cardiac glycoside.[1] The primary molecular target is the Na⁺/K⁺-ATPase pump, an essential enzyme for maintaining cellular electrochemical gradients.[5]
Key Steps in Toxicity Pathway:
-
Inhibition of Na⁺/K⁺-ATPase: this compound binds to and inhibits the Na⁺/K⁺-ATPase pump on cell membranes.[5]
-
Intracellular Sodium Accumulation: This inhibition leads to a buildup of sodium ions inside the cell.[5]
-
Calcium Overload: The increased intracellular sodium disrupts the function of the Na⁺/Ca²⁺ exchanger, leading to an influx and accumulation of calcium ions.[5]
-
Cellular Effects: The resulting calcium overload triggers sustained, uncontrolled contractions in cardiac muscle and leads to neuronal hyperexcitability, causing convulsions.[1][5]
A crucial aspect of this compound's utility as a rodenticide is its species selectivity. It is a potent emetic, causing most mammals to vomit the toxin before a lethal dose can be absorbed.[1][6] Rodents, however, lack the physiological ability to vomit, making them uniquely susceptible to the poison.[1][6]
Caption: Signaling pathway of this compound's toxic action.
Quantitative Toxicological Data
This compound is highly toxic to rodents. The acute oral lethal dose (LD50) varies between species and, notably, between sexes in some rat species, with females often being more susceptible.[1][2]
| Species | Sex | Route | LD50 (mg/kg) | Reference(s) |
| Norway Rat (Rattus norvegicus) | Male | Oral | 0.7 | [1][6] |
| Norway Rat (Rattus norvegicus) | Female | Oral | 0.43 | [1][6] |
| Lesser Bandicoot Rat (Bandicota bengalensis) | Male | Oral | 0.8 | [4][7][8] |
| Lesser Bandicoot Rat (Bandicota bengalensis) | Female | Oral | 0.5 | [4][7][8] |
| Mouse (Mus musculus) | Mixed | Oral | 0.35 | [1][6] |
Experimental Protocols and Methodologies
Extraction and Purification of this compound
This compound is isolated from the bulbs of Drimia maritima.[5] The general procedure involves solvent extraction followed by purification.
General Protocol Outline:
-
Preparation: Fresh or dried bulbs of red squill are sliced or ground into a fine powder to increase the surface area for extraction.[5][9]
-
Solvent Extraction: The powdered plant material is macerated or batch extracted with a polar solvent mixture, typically acetone-methanol (1:1) or ethanol, to isolate the crude glycosides.[5][9]
-
Crude Extract Concentration: The solvent is removed from the filtrate under vacuum to yield a concentrated plant extract.[9]
-
Initial Purification: The crude extract is dissolved in a minimal amount of a polar solvent like methanol, followed by the addition of a less polar solvent such as acetone. This causes the precipitation of unwanted, less soluble materials, which are then discarded.[9]
-
Chromatographic Purification: The resulting solution undergoes further purification using techniques such as liquid-liquid partitioning and column chromatography to isolate this compound to a high purity (>95%).[5] High-performance liquid chromatography (HPLC) is used for the final assay and quantification.[2][9]
Caption: Generalized workflow for this compound extraction.
Protocol for Acute Toxicity (LD50) Determination
The determination of LD50 values for this compound was conducted using laboratory animals, primarily rats.
General Methodological Parameters:
-
Animal Model: Charles River CD rats were commonly used.[9]
-
Acclimation: Animals were allowed an acclimation period of at least two days before dosing.[9]
-
Housing: Rats were housed by sex, typically three per cage.[9]
-
Fasting: Subjects were fasted from food and water for 10-14 hours prior to dosing to ensure gastric absorption.[9]
-
Dose Preparation: The this compound powder was suspended in a vehicle such as 0.25% agar to create a range of concentrations for dosing.[9]
-
Administration: The suspension was administered orally.
-
Observation: Animals were observed for symptoms of poisoning (convulsions, muscular weakness) and mortality for a period of up to six days.[7][8]
Formulation, Stability, and Properties
Formulations:
-
Historically, this compound was incorporated into food baits or formulated as granules.[1]
-
Modern formulation concepts have been proposed, such as microencapsulation, to mask the compound's bitterness and delay the onset of symptoms, thereby preventing bait shyness in rodent populations.[10]
Stability:
-
Heat: this compound is sensitive to heat and should be processed at temperatures below 80°C.[1][6]
-
Light and pH: The compound has a shelf life of one to five years when protected from strong light and low pH conditions.[1][6]
The unique combination of properties made this compound an effective, albeit acute, rodenticide for its time.
Caption: Logical relationships of this compound's properties.
Conclusion
This compound represents a historically significant botanical rodenticide, whose mechanism of action and inherent species selectivity provided an effective means of rodent control for centuries. While no longer in production, its study provides a valuable case history for researchers in natural products, toxicology, and pesticide development. The principles of its action—a potent toxin with a built-in safety feature based on the target species' unique physiology—remain a compelling model for the design of safer and more selective pest control agents.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C32H44O12 | CID 441871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (507-60-8) for sale [vulcanchem.com]
- 6. Red Squill [the-piedpiper.co.uk]
- 7. Laboratory evaluation of this compound used as a rodenticide against the lesser bandicoot rat, Bandicota bengalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. FR2496403A1 - Rodenticides contg. This compound - in microcapsular form to mask its odour and bitterness - Google Patents [patents.google.com]
Physical and chemical properties of Scilliroside crystals
An In-depth Technical Guide on the Physical and Chemical Properties of Scilliroside Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent cardiac glycoside, specifically a bufadienolide, isolated from the bulbs of the Mediterranean plant Drimia maritima (syn. Urginea maritima), commonly known as red squill.[1][2][3] Historically utilized as a rodenticide due to its unique toxicity profile in rodents, which are incapable of vomiting, its mechanism of action as a cardiac glycoside makes it a compound of interest for toxicological and pharmacological research.[1][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound crystals, intended to serve as a technical resource for professionals in research and drug development.
Chemical Identity and Structure
This compound is a steroid derivative characterized by a six-membered lactone ring (α-pyrone) attached at the C17 position and a β-D-glucopyranosyl sugar moiety at the C3 position.[2] This structure is fundamental to its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 507-60-8[1][2][5][6] |
| Molecular Formula | C₃₂H₄₄O₁₂[2][3][4][5][6][7] |
| Molecular Weight | 620.69 g/mol [1][6] |
| IUPAC Name | [(3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate[2][4] |
| InChIKey | LSMIOFMZNVEEBR-ICLSSMQGSA-N[4][5] |
| Synonyms | Silmurin, Red Squill[1][4] |
Physical Properties of this compound Crystals
This compound presents as a bright yellow, hydroscopic, and non-corrosive crystalline solid.[1] The crystalline structure can manifest as long prisms or rosettes of long needles when crystallized from methanol.[2][4]
Table 2: Physical Properties of this compound Crystals
| Property | Description |
| Appearance | Bright yellow crystalline solid; long prisms or rosettes of needles.[1][2][4] |
| Melting Point | 168-170 °C (for the hemihydrate form).[1][2] It decomposes at higher temperatures.[2][4] |
| Boiling Point | Decomposes upon heating.[4] |
| Optical Rotation | [α]D²⁰ = -59° to -60° (in methanol).[2][4] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility |
| Water | Slightly soluble.[2][4] |
| Lower Alcohols (Methanol, Ethanol) | Freely soluble.[1][2][4] |
| Glacial Acetic Acid, Dioxane, Ethylene Glycol | Freely soluble.[1][2][4] |
| Chloroform | Soluble.[4] |
| Diethyl Ether, Petroleum Ether | Practically insoluble.[1][2] |
| DMSO | Soluble.[6] |
Stability and Storage
This compound crystals are solvated and can lose approximately 8% of their weight in a high vacuum, though they retain a half mole of water.[4] The compound is sensitive to heat and should be handled at temperatures below 80°C.[1] It exhibits instability under strong light and low pH conditions.[1] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.[6] For short-term storage (days to weeks), 0-4°C is suitable.[6]
Spectroscopic Properties
Spectroscopic analysis is crucial for the structural elucidation and quantification of this compound.
Table 4: Spectroscopic Data for this compound
| Technique | Wavelength / Shift | Details |
| UV-Vis | λmax = 300 nm | In ethanol (log ε = 3.73).[2] |
| λmax = 295 nm / 505 nm | In sulfuric acid.[2] |
Mechanism of Action: Signaling Pathway
As a cardiac glycoside, this compound's primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiac myocytes. This inhibition leads to a cascade of events resulting in increased cardiac contractility (positive inotropy).
Caption: Mechanism of action of this compound as a cardiac glycoside.
Experimental Protocols
Protocol 1: Extraction and Purification from Red Squill
This protocol outlines a general procedure for isolating this compound from its natural source, the bulbs of Drimia maritima.[2][8]
-
Preparation: Obtain fresh or dried bulbs of red squill and slice them into small pieces.
-
Maceration: Submerge the prepared bulb material in a polar solvent such as methanol or 95% ethanol at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v). Allow the mixture to macerate for 48-72 hours with occasional agitation.
-
Filtration and Concentration: Filter the mixture to separate the plant debris from the liquid extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane (to remove nonpolar compounds), followed by chloroform or ethyl acetate to extract the glycosides.
-
Chromatographic Purification: Concentrate the glycoside-rich fraction and subject it to column chromatography. A silica gel stationary phase is typically used, with a mobile phase gradient of chloroform and methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them using thin-layer chromatography (TLC) to identify those containing pure this compound.
-
Final Purification: Pool the pure fractions and concentrate them to yield purified this compound.
Caption: General workflow for the extraction and purification of this compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This hypothetical HPLC method is based on standard protocols for the analysis of cardiac glycosides.[9]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution program using acetonitrile (Solvent A) and water (Solvent B).
-
Start with 30% A, 70% B.
-
Linearly increase to 70% A over 20 minutes.
-
Hold at 70% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at 300 nm.
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in methanol to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: The purity of the sample is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Protocol 3: Crystallization of this compound
This protocol is designed to produce this compound crystals as described in the literature.[4]
-
Dissolution: Dissolve the purified, amorphous this compound in a minimal amount of hot methanol.
-
Precipitation: While the solution is still warm, slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Crystal Growth: Cover the container and allow it to cool slowly to room temperature. For improved crystal formation, subsequently store the container at 4°C for 12-24 hours.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Gently wash the crystals with a small amount of cold methanol-water solution (e.g., 50:50 v/v).
-
Drying: Dry the crystals under a vacuum to remove residual solvent. The resulting crystals should be long prisms or needles.[4]
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound (507-60-8) for sale [vulcanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C32H44O12 | CID 441871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. medkoo.com [medkoo.com]
- 7. PubChemLite - this compound (C32H44O12) [pubchemlite.lcsb.uni.lu]
- 8. This compound [sitem.herts.ac.uk]
- 9. A sensitive and selective RP-HPLC method for simultaneous determination of picroside-I and picroside-II in rat plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Scilliroside's Emetic Properties in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scilliroside, a potent cardiac glycoside extracted from the red squill plant (Drimia maritima), has long been recognized for its potent emetic effects in most mammalian species, a property that has been exploited in its historical use as a rodenticide. This technical guide provides a comprehensive overview of the current understanding of the emetic properties of this compound in mammals. It consolidates available quantitative data on its toxicity, outlines plausible experimental protocols for the evaluation of its emetic effects, and delineates the likely signaling pathways involved in this compound-induced emesis. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the pharmacology and toxicology of this compound and related cardiac glycosides.
Introduction
This compound is a bufadienolide cardiac glycoside with a well-documented history as a potent emetic in a variety of mammalian species.[1] This characteristic is central to its selective toxicity as a rodenticide; rats and other rodents lack the ability to vomit, making them susceptible to the compound's cardiotoxic effects at doses that would be expelled by other mammals.[1] Understanding the mechanisms underlying this compound-induced emesis is crucial for a complete toxicological profile and may offer insights into the broader pharmacology of cardiac glycoside-induced nausea and vomiting.
Quantitative Toxicological Data
Table 1: Acute Oral LD50 of this compound in Various Mammalian Species
| Species | Sex | Oral LD50 (mg/kg) | Reference |
| Rat | Male | 0.7 | [1] |
| Rat | Female | 0.43 | [1] |
| Mouse | Not Specified | 0.35 | [1] |
| Lesser Bandicoot Rat | Male | 0.8 | [2] |
| Lesser Bandicoot Rat | Female | 0.5 | [2] |
Table 2: Qualitative Emetic Observations for this compound in Mammals
| Species | Dose (mg/kg) | Observation | Reference |
| Pigs | 16 | Survived | [1] |
| Cats | 16 | Survived | [1] |
| Humans | Not Specified | Headache, vomiting, and diarrhea within 10 hours | [2] |
The survival of pigs and cats at a relatively high dose of 16 mg/kg strongly suggests that emesis occurred, allowing for the expulsion of the toxin before a lethal dose could be absorbed.[1]
Proposed Signaling Pathway for this compound-Induced Emesis
The primary mechanism of action for cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase pump in cell membranes. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger. In the context of emesis, this cellular cascade is believed to trigger the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem. The area postrema has a deficient blood-brain barrier, making it susceptible to blood-borne toxins.
The following diagram illustrates the proposed signaling pathway:
References
Preliminary Investigation into the Bioactivity of Scilliroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scilliroside, a cardiac glycoside extracted from the bulbs of Drimia maritima (sea squill), has a long history as a rodenticide due to its high toxicity.[1] Beyond its use in pest control, this compound is gaining attention in the scientific community for its potent bioactivity, particularly its potential as an anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its mechanism of action, cytotoxicity against cancer cell lines, and the induction of apoptosis. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound is a bufadienolide, a class of steroid derivatives known for their cardiotonic effects.[1] Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells.[2][3] Inhibition of this pump disrupts the cellular ion homeostasis, leading to a cascade of downstream effects that can culminate in cell death. This potent mechanism of action underlies both its toxicity and its therapeutic potential. This guide will delve into the specifics of this compound's interaction with the Na+/K+-ATPase and the subsequent signaling events that mediate its bioactivity.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The fundamental mechanism of this compound's bioactivity is its inhibition of the α-subunit of the Na+/K+-ATPase.[2] This enzyme actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process critical for maintaining the electrochemical gradients necessary for various cellular functions, including nerve impulse transmission and muscle contraction.
By binding to the Na+/K+-ATPase, this compound disrupts this ion transport, leading to an increase in the intracellular concentration of Na+. This, in turn, affects the function of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium (Ca2+) from the cell. The elevated intracellular Na+ concentration reduces the efficiency of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular Ca2+.[2] This increase in intracellular calcium is a key event that triggers a multitude of downstream signaling pathways.
Downstream Signaling Pathways
The inhibition of Na+/K+-ATPase and the subsequent rise in intracellular calcium levels can activate several signaling cascades, including those involving Src kinase and the mitogen-activated protein kinase (MAPK) pathway. The Na+/K+-ATPase can act as a signal transducer, where its interaction with cardiac glycosides can lead to the activation of Src, a non-receptor tyrosine kinase.[3] Activated Src can then trigger downstream pathways, such as the Ras/Raf/MEK/ERK cascade, which are involved in regulating cell proliferation, differentiation, and survival. The sustained activation or dysregulation of these pathways due to this compound can contribute to its cytotoxic effects.
Cytotoxic and Anti-Cancer Activity
The disruption of cellular homeostasis and activation of stress-related signaling pathways by this compound can lead to potent cytotoxic effects, particularly in rapidly dividing cancer cells. Several studies have investigated the anticancer potential of cardiac glycosides, and preliminary data for this compound is promising.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | 0.02 |
| This compound | MCF-7 | Breast Adenocarcinoma | 0.03 |
| Table 1: Cytotoxicity of this compound against human cancer cell lines.[4] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their therapeutic effects by inducing apoptosis in tumor cells. Cardiac glycosides, including this compound, are known to be potent inducers of apoptosis. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. The increase in intracellular calcium and the activation of stress kinases by this compound are key triggers for the intrinsic apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the bioactivity of this compound.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.
-
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Reaction Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
Substrate: 4 mM Tris-ATP
-
Test Compound: this compound at various concentrations
-
Stopping Solution: 20% Sodium Dodecyl Sulfate (SDS)
-
Phosphate Detection Reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
-
-
Procedure:
-
Prepare reaction mixtures containing the reaction buffer and varying concentrations of this compound.
-
Add the Na+/K+-ATPase enzyme preparation to the reaction mixtures and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding Tris-ATP to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Add the phosphate detection reagent to each well and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Calculate the amount of Pi released and determine the percent inhibition of Na+/K+-ATPase activity by this compound.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.
-
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time to induce apoptosis.
-
Harvest the cells (including any floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Measurement of Intracellular Calcium Concentration
This method uses fluorescent calcium indicators to measure changes in intracellular calcium levels following treatment with this compound.
-
Materials:
-
Adherent cell line of interest
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence microscope or plate reader with appropriate filters
-
-
Procedure:
-
Seed cells on glass coverslips or in a 96-well black-walled plate.
-
Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound to the cells and continuously monitor the fluorescence signal over time.
-
For ratiometric dyes like Fura-2, measure the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.
-
Conclusion and Future Directions
This compound demonstrates significant bioactivity, primarily through the inhibition of the Na+/K+-ATPase, leading to cytotoxic and pro-apoptotic effects in cancer cells. The preliminary data on its potent cytotoxicity at low micromolar concentrations highlight its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to fully elucidate the specific downstream signaling pathways modulated by this compound in different cancer types and to evaluate its efficacy and safety in preclinical in vivo models. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing natural product.
References
Methodological & Application
Application Notes and Protocols for Scilliroside Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scilliroside is a potent cardiac glycoside historically used as a rodenticide.[1] Its mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, leading to a cascade of events culminating in cellular toxicity. This document provides detailed application notes and protocols for the administration of this compound in a research setting for toxicological or pharmacological studies in rodents. Due to its high toxicity, all handling and administration procedures must be conducted with extreme caution and appropriate safety measures.
Quantitative Data Summary
The following tables summarize the key toxicological data for this compound in common rodent models.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |
| Rat (Norway) | Male | Oral | 0.7 | [1] |
| Rat (Norway) | Female | Oral | 0.43 | [1] |
| Mouse | - | Oral | 0.35 | [1] |
| Rat | - | Intravenous | 1.5 - 2.0 (causes convulsions and muscular weakness) | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Bright yellow crystalline solid |
| Molecular Weight | 620.69 g/mol |
| Solubility | Soluble in alcohols, ethylene glycol, dioxane, and glacial acetic acid. Practically insoluble in diethyl ether and petroleum ether. |
| Stability | Sensitive to heat (use below 80°C) and low pH conditions. |
Mechanism of Action: Signaling Pathway
This compound, like other cardiac glycosides, exerts its effects by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition disrupts the electrochemical gradient of sodium and potassium ions, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions into the cell. The increased intracellular calcium concentration is the primary driver of the toxic effects observed, particularly in cardiac muscle cells, leading to arrhythmias and heart failure.
Figure 1. Signaling pathway of this compound's mechanism of action.
Experimental Protocols
1. Preparation of this compound for Administration
a. Stock Solution Preparation: Due to its poor water solubility, this compound should be dissolved in an appropriate organic solvent to create a stock solution. Propylene glycol is a suitable vehicle for oral administration. For intravenous administration, a vehicle such as a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400) (DPP) may be considered, though careful validation of solubility and vehicle toxicity is required.[2]
-
Materials:
-
This compound powder
-
Propylene glycol (for oral administration)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of propylene glycol to achieve the desired stock concentration.
-
Vortex the vial until the this compound is completely dissolved.
-
Store the stock solution protected from light and at a low temperature as per its stability profile.
-
b. Working Solution Preparation: Dilute the stock solution with the appropriate vehicle (e.g., propylene glycol for oral gavage, or a suitable sterile vehicle for injection) to achieve the final desired concentration for dosing. Ensure the final solution is homogenous.
2. Administration Protocols in Rodents
The following diagram illustrates the general workflow for this compound administration in a rodent study.
Figure 2. General experimental workflow for this compound administration.
a. Oral Gavage Administration (Rat)
-
Purpose: To deliver a precise oral dose of this compound.
-
Materials:
-
Prepared this compound working solution in propylene glycol.
-
Appropriately sized gavage needle (e.g., 16-18 gauge for rats) with a rounded tip.
-
Syringe.
-
Animal scale.
-
-
Procedure:
-
Weigh the rat to determine the correct dosing volume based on its body weight. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[3][4]
-
Gently restrain the rat, ensuring its head and neck are extended to create a straight path to the esophagus.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[3][5]
-
Once the needle is in the esophagus (to the pre-measured depth), administer the this compound solution slowly and steadily.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress, such as labored breathing.
-
b. Intravenous (IV) Tail Vein Injection (Rat)
-
Purpose: To administer this compound directly into the systemic circulation for rapid distribution.
-
Materials:
-
Prepared sterile this compound working solution.
-
Sterile syringe with a 25-27 gauge needle.
-
Rat restrainer.
-
Heat lamp or warming pad to dilate the tail veins.
-
70% ethanol or isopropanol.
-
Gauze.
-
-
Procedure:
-
Weigh the rat to calculate the injection volume.
-
Place the rat in a restrainer, leaving the tail exposed.
-
Warm the tail using a heat lamp or warming pad for a few minutes to cause vasodilation, making the veins more visible.
-
Clean the tail with 70% ethanol.
-
Locate one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A small flash of blood in the hub of the needle may indicate successful placement.
-
Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein and should be withdrawn.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal closely for any adverse reactions.
-
c. Intraperitoneal (IP) Injection (Rodent)
-
Purpose: For systemic administration where rapid absorption is desired, but intravenous injection is not feasible.
-
Materials:
-
Prepared sterile this compound working solution.
-
Sterile syringe with an appropriate gauge needle (e.g., 23-25 gauge).
-
Animal scale.
-
-
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Securely restrain the rodent, exposing the abdomen. For rats, this is typically done by placing the animal on its back.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn back, which would indicate improper needle placement.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Safety Precautions
This compound is highly toxic. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn at all times when handling the compound. All procedures should be performed in a designated area, and any contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
Disclaimer
This document is intended for informational purposes for research professionals. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and guidelines. The dosages and protocols provided are based on available literature and may require optimization for specific experimental designs.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Scilliroside
Application Note AN-024
Keywords: Scilliroside, Cardiac Glycoside, HPLC-UV, Quantitative Analysis, Drimia maritima, Red Squill
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a toxic cardiac glycoside found in the plant Drimia maritima (red squill).[1] This method is suitable for the analysis of this compound in purified samples and plant extracts, providing a reliable tool for researchers, toxicologists, and professionals in drug development. The protocol employs a reversed-phase C18 column with gradient elution and UV detection, ensuring high selectivity and sensitivity.
Introduction
This compound is a bufadienolide glycoside known for its high toxicity and historical use as a rodenticide.[1][2] Its chemical structure consists of a steroid nucleus with a six-membered lactone ring and a glucose moiety.[3] Due to its potent cardiac activity, accurate and reliable quantification is essential for toxicological studies, forensic analysis, and exploring potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is one of the most selective and sensitive methods for identifying and quantifying cardiac glycosides.[[“]][[“]] This document provides a detailed protocol for this compound analysis using HPLC with UV detection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄O₁₂ | [3][6] |
| Molecular Weight | 620.69 g/mol | [2][3] |
| UV Absorption Maximum (λmax) | 300 nm (in Ethanol) | [3] |
| Solubility | Freely soluble in methanol and ethanol; slightly soluble in water. | [3][6] |
Experimental Protocol
3.1. Instrumentation and Apparatus
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
3.2. Reagents and Materials
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or Orthophosphoric acid (optional, for pH adjustment)
-
Column: Reversed-phase ACE C18 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
3.4. Sample Preparation Sample preparation for cardiac glycosides typically involves solvent extraction followed by a clean-up step to remove interfering substances.[[“]][7]
-
Extraction: For plant material (e.g., Drimia maritima bulbs), extract a known weight of powdered sample with methanol or a methanol/water mixture, often using ultrasonication to improve efficiency.[7][8]
-
Clean-up (optional): For complex matrices, a Solid-Phase Extraction (SPE) step may be necessary to remove impurities.[[“]][[“]][9]
-
Final Preparation: Evaporate the resulting extract to dryness and reconstitute the residue in a known volume of the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
3.5. Chromatographic Conditions The following conditions are based on established methods for similar cardiac glycosides and can be optimized as needed.
| Parameter | Recommended Condition |
| Column | ACE C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: WaterB: Methanol or Acetonitrile |
| Gradient Elution | Start with 50% B, increase to 80% B over 20-30 minutes, then return to initial conditions for re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 300 nm[3] |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method Validation and Performance
The analytical method should be validated according to ICH guidelines. Typical validation parameters for HPLC methods are summarized below. While specific data for this compound is limited, this table presents expected performance characteristics based on methods for similar glycosides.[10][11]
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.998 | The method's ability to elicit test results that are directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | 0.1 - 0.6 µg/mL | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | 0.3 - 1.8 µg/mL | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Precision (%RSD) | < 5% | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Accuracy (% Recovery) | 93 - 105% | The closeness of the test results obtained by the method to the true value. |
Data Analysis
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound by constructing a calibration curve from the peak areas of the working standard solutions and applying linear regression analysis.
Visualized Workflows
The following diagrams illustrate the key processes involved in the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Caption: Detailed sample preparation workflow for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound (507-60-8) for sale [vulcanchem.com]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. This compound | C32H44O12 | CID 441871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assay for Testing Scilliroside Inhibition of Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase) is a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This process is crucial for various cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport. Cardiac glycosides, a class of naturally derived compounds, are known to specifically bind to and inhibit the Na+/K+-ATPase.[1] This inhibition leads to an increase in intracellular calcium, which underlies their therapeutic use in treating heart conditions and also their toxic effects at higher concentrations.
Scilliroside, a cardiac glycoside extracted from the plant Drimia maritima, has been traditionally used as a rodenticide.[2] Its mechanism of action involves the potent inhibition of Na+/K+-ATPase.[2] Understanding the inhibitory activity of this compound and other cardiac glycosides on Na+/K+-ATPase is essential for toxicological studies, drug development, and structure-activity relationship analyses.
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on Na+/K+-ATPase activity. The assay is based on the colorimetric determination of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme, using the Malachite Green assay.
Principle of the Assay
The enzymatic activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which results in the production of ADP and inorganic phosphate (Pi). The amount of Pi released is directly proportional to the enzyme's activity. In this assay, the reaction is performed in the presence and absence of a specific Na+/K+-ATPase inhibitor, ouabain, to distinguish the specific activity from the activity of other ATP-hydrolyzing enzymes. The inhibitory potential of this compound is then assessed by measuring the Na+/K+-ATPase activity across a range of this compound concentrations. The liberated Pi is quantified using a malachite green molybdate reagent, which forms a colored complex with Pi, and the absorbance is measured spectrophotometrically.
Signaling Pathway of Na+/K+-ATPase Inhibition by Cardiac Glycosides
Caption: Mechanism of Na+/K+-ATPase inhibition by this compound.
Materials and Reagents
-
Enzyme Source: Purified or partially purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex, rabbit kidney medulla).
-
This compound: High-purity standard.
-
Ouabain: High-purity standard.
-
Adenosine 5'-triphosphate (ATP): Disodium salt.
-
Tris-HCl Buffer: pH 7.4.
-
Magnesium Chloride (MgCl2)
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Malachite Green Reagent:
-
Solution A: Ammonium molybdate in sulfuric acid.
-
Solution B: Malachite green hydrochloride and polyvinyl alcohol solution.
-
Working Reagent: Prepared by mixing Solution A and Solution B.
-
-
Phosphate Standard: Potassium phosphate monobasic (KH2PO4) for standard curve generation.
-
Dimethyl Sulfoxide (DMSO): For dissolving this compound.
-
96-well microplates
-
Microplate reader
Experimental Protocols
Preparation of Solutions
-
Assay Buffer (pH 7.4): Prepare a buffer containing Tris-HCl, MgCl2, NaCl, and KCl at appropriate concentrations. A typical composition is 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, and 10 mM KCl.
-
ATP Solution: Prepare a stock solution of ATP (e.g., 100 mM) in deionized water and adjust the pH to ~7.0. Store in aliquots at -20°C. Dilute to the desired final concentration (e.g., 2 mM) in assay buffer before use.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This compound is soluble in alcohols and ethylene glycol.[3]
-
Ouabain Stock Solution: Prepare a stock solution of ouabain (e.g., 10 mM) in deionized water or assay buffer.
-
Malachite Green Working Reagent: Prepare according to the manufacturer's instructions or a standard protocol. Typically, this involves mixing an acidic ammonium molybdate solution with a malachite green/polyvinyl alcohol solution.
-
Phosphate Standards: Prepare a series of dilutions of the phosphate standard (e.g., 0 to 100 µM) in the assay buffer.
Experimental Workflow
Caption: Workflow for the in vitro Na+/K+-ATPase inhibition assay.
Assay Procedure
-
Set up the Assay Plate: In a 96-well microplate, add the following components to each well in triplicate:
-
Total ATPase Activity: Assay buffer, vehicle (DMSO), and enzyme.
-
Ouabain-insensitive ATPase Activity: Assay buffer, ouabain (final concentration typically 1 mM), and enzyme.
-
This compound Inhibition: Assay buffer, varying concentrations of this compound, and enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the Reaction: Add ATP solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction and Color Development: Stop the reaction by adding the Malachite Green working reagent to each well. This reagent is acidic and will denature the enzyme, stopping the reaction. Allow the color to develop for 15-30 minutes at room temperature.
-
Measure Absorbance: Read the absorbance of each well at approximately 620 nm using a microplate reader.
Data Analysis
-
Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line, which will be used to convert the absorbance values of the samples to the amount of Pi produced.
-
Calculate ATPase Activity:
-
Determine the amount of Pi produced in each well using the standard curve.
-
Total ATPase Activity = Pi produced in the absence of inhibitors.
-
Ouabain-insensitive Activity = Pi produced in the presence of 1 mM ouabain.
-
Na+/K+-ATPase Activity = Total ATPase Activity - Ouabain-insensitive Activity.
-
-
Calculate Percentage Inhibition: For each concentration of this compound, calculate the percentage inhibition of Na+/K+-ATPase activity using the following formula:
% Inhibition = [1 - (Na+/K+-ATPase activity with this compound / Na+/K+-ATPase activity with vehicle)] x 100
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Na+/K+-ATPase activity.
Data Presentation
Quantitative Data Summary
The inhibitory potency of this compound can be compared with other known cardiac glycosides. The following table presents hypothetical data for this compound alongside reported values for ouabain and digoxin for comparative purposes.
| Compound | Target | Assay Principle | IC50 / Kᵢ (µM) | Source Organism of Enzyme |
| This compound | Na+/K+-ATPase | Inorganic Phosphate Detection | To be determined | Porcine Cerebral Cortex |
| Ouabain | Na+/K+-ATPase | Inorganic Phosphate Detection | 0.9 ± 0.05 (Kᵢ) | Pig Kidney |
| Digoxin | Na+/K+-ATPase | Inorganic Phosphate Detection | 1.95 ± 0.15 (Kᵢ) | Pig Kidney |
| Bufalin | Na+/K+-ATPase | Inorganic Phosphate Detection | 0.11 ± 0.005 (Kᵢ) | Pig Kidney |
Note: Kᵢ (inhibition constant) is another measure of inhibitor potency. While not identical to IC50, it provides a basis for comparison.
Logical Relationships in Data Analysis
Caption: Logical flow of data analysis for IC50 determination.
Troubleshooting
-
High background in no-enzyme controls: This may indicate phosphate contamination in the reagents or glassware. Use high-purity water and acid-washed glassware.
-
Low signal: The enzyme activity may be too low, or the incubation time is too short. Optimize enzyme concentration and incubation time.
-
Precipitation upon adding Malachite Green reagent: This can occur with high concentrations of protein or certain buffer components. Diluting the sample before adding the reagent may help.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing at each step. Run replicates to assess variability.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound on Na+/K+-ATPase. By following these procedures, researchers can obtain reliable and reproducible data on the potency of this compound and other cardiac glycosides, which is valuable for further investigation into their pharmacological and toxicological profiles.
References
Preparing Scilliroside Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scilliroside is a cardiac glycoside historically utilized as a rodenticide.[1][2] Its mechanism of action involves the potent inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[3] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, impacting various cellular processes.[3] Recent interest has grown in the potential therapeutic applications of cardiac glycosides, including their use as anti-cancer agents, owing to the frequent overexpression of Na+/K+-ATPase in cancer cells. This document provides detailed protocols for the preparation of this compound solutions for use in laboratory research settings, with a focus on in vitro applications.
Physicochemical Properties and Solubility
This compound is a crystalline solid.[1] Its solubility is a critical factor in the preparation of stock and working solutions for experimental use.
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Bright yellow crystalline solid | [1] |
| Molecular Weight | 620.69 g/mol | [1] |
| Melting Point | 168-170 °C | [1] |
| Solubility | ||
| Freely soluble in methanol, ethanol, propylene glycol, ethylene glycol, dioxane, and glacial acetic acid. | [1][3][4] | |
| Slightly soluble in water. | [2][3] | |
| Practically insoluble in diethyl ether and petroleum ether. | [1] | |
| Stability | Sensitive to heat (use below 80°C), strong light, and low pH conditions. | [1][2] |
Safety Precautions
This compound is a highly toxic compound and must be handled with extreme care in a laboratory setting.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound powder or solutions.[5]
-
Handling: Handle solid this compound in a chemical fume hood to avoid inhalation of the powder.[6] Avoid contact with skin and eyes.[5][6]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials.[1][5]
-
Waste Disposal: Dispose of this compound waste as hazardous material according to institutional and local regulations.[5]
-
Emergency Procedures: In case of skin contact, wash immediately with soap and water.[5] In case of eye contact, flush with copious amounts of water for at least 15 minutes.[5] If inhaled or ingested, seek immediate medical attention.[6]
Protocols for Solution Preparation
The choice of solvent and preparation method will depend on the intended experimental application. For in vitro cell-based assays, it is crucial to use a solvent that is miscible with cell culture media and has low cytotoxicity at the final working concentration. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[4]
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution, but be mindful of this compound's heat sensitivity.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Table 2: Example Volumes for a 10 mM this compound Stock Solution in DMSO
| Mass of this compound (mg) | Volume of DMSO (µL) |
| 1 | 161.1 |
| 5 | 805.5 |
| 10 | 1611 |
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Working solutions are typically prepared by diluting the high-concentration stock solution in cell culture medium immediately before use.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For cardiac glycosides, a typical concentration range for in vitro assays is from 1 nM to 1 µM.[4]
-
Important: Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is low enough to not affect cell viability (typically ≤ 0.5%). A solvent control (medium with the same final concentration of the solvent) should always be included in experiments.
-
Use the freshly prepared working solutions immediately for treating cells.
Experimental Application: In Vitro Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory effect of this compound on Na+/K+-ATPase activity.
Principle:
The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (like ouabain, or in this case, this compound) represents the activity of the enzyme.
Protocol:
-
Prepare a reaction buffer: This typically contains NaCl, KCl, MgCl2, and ATP at appropriate concentrations.[1]
-
Enzyme Source: Use a purified Na+/K+-ATPase enzyme preparation.
-
Incubation: Add the purified enzyme to the reaction buffer. Incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a solution of sodium dodecyl sulfate).[1]
-
Phosphate Quantification: Measure the amount of released Pi using a colorimetric method, such as the Malachite Green assay.[1]
-
Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation and Use
Caption: Workflow for preparing and using this compound solutions in laboratory experiments.
Signaling Pathway of this compound-Induced Na+/K+-ATPase Inhibition
Caption: Signaling pathways activated by this compound-mediated Na+/K+-ATPase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. A preliminary study: the anti-proliferation effect of salidroside on different human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Scilliroside in Cardiac Arrhythmia Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scilliroside, a potent cardiac glycoside extracted from the bulbs of Drimia maritima (sea squill), has a long history as a rodenticide due to its high toxicity. However, like other cardiac glycosides such as digoxin, its mechanism of action—inhibition of the Na+/K+-ATPase pump—makes it a molecule of significant interest in cardiovascular research, particularly in the study of cardiac arrhythmias. Understanding the electrophysiological effects of this compound can provide valuable insights into the fundamental mechanisms of arrhythmia and may inform the development of novel antiarrhythmic therapies.
These application notes provide a comprehensive overview of the use of this compound and its aglycone, proscillaridin A, in experimental models of cardiac arrhythmia. Detailed protocols for in vitro and in vivo studies are presented to guide researchers in investigating the electrophysiological properties and arrhythmogenic potential of this compound.
Mechanism of Action
The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cardiomyocyte membrane.[1][2] Inhibition of this pump by this compound leads to a cascade of events that ultimately alters cardiac myocyte function:
-
Increased Intracellular Sodium ([Na+]i): Reduced Na+/K+-ATPase activity results in the accumulation of sodium ions inside the cell.
-
Altered Na+/Ca2+ Exchanger (NCX) Function: The increased [Na+]i reduces the driving force for the forward mode of the NCX, which normally extrudes calcium from the cell. This can lead to a decrease in calcium efflux and even a reversal of the exchanger, causing calcium influx.
-
Increased Intracellular Calcium ([Ca2+]i): The net effect is an elevation of intracellular calcium concentration.
-
Enhanced Sarcoplasmic Reticulum (SR) Ca2+ Load: The increased cytosolic calcium is taken up by the sarcoplasmic reticulum, leading to a higher SR calcium load.
-
Increased Contractility and Arrhythmogenesis: The elevated SR calcium load results in a more forceful contraction (positive inotropic effect). However, this calcium overload can also lead to spontaneous diastolic calcium release from the SR, causing delayed afterdepolarizations (DADs) and triggered arrhythmias.[3]
Data Presentation
The following tables summarize quantitative data on the effects of this compound and its related compound, proscillaridin A, on various parameters relevant to cardiac electrophysiology.
Table 1: Inhibitory Potency against Na+/K+-ATPase
| Compound | Enzyme Source | IC50 |
| This compound | Not Specified | Potent inhibitor |
| Proscillaridin A | Dog Kidney | Moderately potent inhibitor |
Table 2: Effects of Proscillaridin A on Guinea Pig Papillary Muscle Action Potential
| Concentration | Effect on Action Potential Duration (APD) | Effect on Force of Contraction |
| Low Concentrations | Transient prolongation | Increased |
| High Concentrations | Shortening | Increased |
Data synthesized from qualitative descriptions in the literature. Specific quantitative values for APD changes at different concentrations were not available in the searched sources.
Table 3: Toxicological Data for this compound
| Animal Model | LD50 (Oral) | Arrhythmogenic Dose (Intravenous) |
| Male Rat | 0.7 mg/kg[4] | 1.5-2.0 mg/kg (associated with convulsions and muscular weakness)[4] |
| Female Rat | 0.43 mg/kg[4] | - |
| Mouse | 0.35 mg/kg[4] | - |
Experimental Protocols
In Vitro Electrophysiology Studies
1. Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This protocol is designed to measure the effects of this compound on the action potential and specific ion currents in single cardiomyocytes.
-
Cell Preparation:
-
Isolate ventricular myocytes from adult guinea pigs or rats using enzymatic digestion with collagenase and protease.
-
Alternatively, use commercially available human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Plate cells on laminin-coated glass coverslips and allow them to adhere.
-
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record action potentials in current-clamp mode and ion currents in voltage-clamp mode.
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
Maintain temperature at 36 ± 1 °C.
-
-
Experimental Procedure:
-
Obtain a stable whole-cell recording and record baseline action potentials or ion currents.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 1 nM to 10 µM).
-
Record changes in action potential parameters (APD50, APD90, resting membrane potential, upstroke velocity) and ion currents (e.g., I_Ca,L, I_Kr, I_to).
-
Analyze the data to determine the concentration-dependent effects of this compound.
-
2. Calcium Imaging in Cardiomyocytes
This protocol allows for the measurement of intracellular calcium transients in response to this compound.
-
Cell Preparation:
-
Use neonatal rat ventricular myocytes (NRVMs) or hiPSC-CMs cultured on glass-bottom dishes.
-
-
Calcium Indicator Loading:
-
Load cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Imaging:
-
Use a fluorescence microscopy system equipped for live-cell imaging.
-
Pace the cells at a constant frequency (e.g., 1 Hz) using field stimulation.
-
-
Experimental Procedure:
-
Record baseline calcium transients in response to electrical stimulation.
-
Apply this compound at various concentrations.
-
Record changes in the amplitude, duration, and decay kinetics of the calcium transients.
-
Observe for the occurrence of spontaneous calcium release events (calcium sparks or waves) during diastole, which are indicative of arrhythmogenic activity.
-
Ex Vivo and In Vivo Arrhythmia Models
1. Langendorff-Perfused Isolated Heart Model
This ex vivo model allows for the study of this compound's effects on the whole heart's electrical and mechanical function.
-
Heart Preparation:
-
Isolate the heart from a guinea pig or rabbit and cannulate the aorta on a Langendorff apparatus.
-
Retrogradely perfuse the heart with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose), gassed with 95% O2 / 5% CO2, at a constant pressure or flow and maintained at 37°C.
-
-
Data Acquisition:
-
Record a pseudo-ECG using electrodes placed on the heart surface.
-
Place a balloon in the left ventricle to measure isovolumetric pressure.
-
-
Experimental Procedure:
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Infuse this compound into the perfusate at increasing concentrations.
-
Monitor the ECG for changes in heart rate, PR interval, QRS duration, QT interval, and the development of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, fibrillation).
-
Monitor left ventricular developed pressure to assess inotropic effects.
-
2. In Vivo Arrhythmia Induction in Anesthetized Rodents
This in vivo model assesses the arrhythmogenic potential of this compound in a whole-animal system.
-
Animal Preparation:
-
Anesthetize a rat or guinea pig (e.g., with urethane and α-chloralose).
-
Insert catheters into a femoral vein for drug administration and a carotid artery for blood pressure monitoring.
-
Record a lead II ECG using subcutaneous electrodes.
-
-
Experimental Procedure:
-
After a stabilization period, record baseline ECG and blood pressure.
-
Administer this compound via intravenous infusion at a constant rate or as a bolus injection.
-
Continuously monitor the ECG for the onset of arrhythmias.
-
Determine the dose of this compound that induces specific arrhythmic endpoints (e.g., the first ventricular premature beat, sustained ventricular tachycardia).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cardiac arrhythmia.
Caption: Experimental workflow for cardiac arrhythmia research using this compound.
Conclusion
This compound and its derivatives are valuable pharmacological tools for investigating the mechanisms of cardiac arrhythmia. By inhibiting the Na+/K+-ATPase, these compounds induce a state of cellular calcium overload that can be leveraged in various experimental models to study the genesis and propagation of arrhythmias. The protocols outlined in these application notes provide a framework for researchers to explore the complex electrophysiological effects of this compound, contributing to a deeper understanding of cardiac pathophysiology and the identification of potential therapeutic targets. Careful dose-response studies are crucial due to the narrow therapeutic index of cardiac glycosides.
References
Application Notes and Protocols for the Extraction of Scilliroside from Red Squill Bulbs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for extracting and purifying scilliroside from the bulbs of the red squill plant (Drimia maritima). The protocols outlined below are synthesized from various scientific sources to guide researchers in obtaining this potent cardiac glycoside for further study and development.
Introduction
This compound is a bufadienolide cardiac glycoside found in the bulbs of red squill. It is a potent inhibitor of the Na+/K+-ATPase enzyme, a property that has led to its historical use as a rodenticide and its investigation for potential therapeutic applications.[1][2] The extraction and purification of this compound are critical steps for its characterization and utilization in research and drug development. This document provides detailed methodologies for its extraction, purification, and quantification.
Pre-Extraction Preparation of Red Squill Bulbs
Proper preparation of the plant material is crucial for efficient extraction of this compound.
Protocol 1: Bulb Preparation
-
Harvesting : Red squill bulbs should be harvested, preferably during their summer dormancy period when the concentration of cardiac glycosides is reported to be at its highest.
-
Cleaning and Slicing : Thoroughly wash the bulbs to remove any soil and debris. Subsequently, slice the bulbs into thin chips to facilitate drying.
-
Drying : The bulb slices should be dried to a moisture level of 5-8%. This can be achieved by oven-drying at a temperature of 65°C. Short-term drying at this temperature has been shown to have minimal effect on the this compound content.[1]
-
Grinding : Once dried, grind the bulb chips into a fine powder (e.g., 300 mesh) to increase the surface area for solvent extraction.
Extraction of this compound
Solvent extraction is the primary method for isolating this compound from the prepared red squill powder. Various polar solvents can be employed, with methanol and ethanol being common choices.
Protocol 2: Solvent Extraction
-
Maceration :
-
Suspend the powdered red squill bulbs in a suitable solvent (e.g., methanol, 80% ethanol) in a flask. A common ratio is 1:10 to 1:20 (w/v) of plant material to solvent.
-
Agitate the mixture at room temperature for 24-72 hours.
-
-
Reflux Extraction :
-
Place the powdered red squill bulbs in a round-bottom flask with a suitable solvent (e.g., methanol).
-
Heat the mixture to reflux for a period of 2-4 hours. This method can enhance extraction efficiency.
-
-
Ultrasonic-Assisted Extraction (UAE) :
-
Suspend the powdered material in the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration :
-
Following extraction, filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the residue two more times to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification of this compound
The crude extract contains a mixture of compounds, including other glycosides, flavonoids, and pigments.[3] Column chromatography is a standard technique for purifying this compound from this complex mixture.
Protocol 3: Column Chromatography Purification
-
Column Preparation :
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of chloroform and methanol).
-
Pour the slurry into a glass column to pack it evenly without air bubbles.
-
-
Sample Loading :
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution :
-
Elute the column with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like chloroform and gradually increasing the proportion of a more polar solvent like methanol (e.g., starting with 100% chloroform and gradually increasing to a 10:1 chloroform:methanol mixture).
-
-
Fraction Collection and Analysis :
-
Collect the eluate in small fractions.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound. A typical TLC system for this compound could involve a silica gel plate and a mobile phase of chloroform:methanol (e.g., 9:1 v/v). This compound can be visualized under UV light or by spraying with a suitable reagent.
-
-
Isolation :
-
Combine the fractions that show a pure spot corresponding to a this compound standard.
-
Evaporate the solvent from the combined fractions to yield purified this compound.
-
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of this compound in the extracts and purified fractions.
Protocol 4: HPLC Quantification
-
Chromatographic System : A standard HPLC system equipped with a UV detector is suitable.
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : A gradient elution with a mixture of methanol and water is often employed.
-
Flow Rate : A typical flow rate is 1 mL/min.
-
Detection : this compound can be detected by UV absorbance at approximately 300 nm.
-
Quantification : A calibration curve is constructed using a this compound standard of known concentrations to quantify the amount in the samples.
Data Presentation
Table 1: Quantitative Data on this compound Content and Extraction
| Parameter | Value | Source(s) |
| This compound Content in Red Squill Bulbs (Dry Weight) | ||
| Average Content | 0.10% | [4] |
| Range in Different Clones | 0.01% - 0.53% | [4] |
| Extraction Yield (Crude Extract) | ||
| Methanol Reflux (90 min) | 1.6% (w/w) | |
| HPLC Parameters for Analysis | ||
| UV Detection Wavelength | 295-300 nm | [1] |
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: this compound's signaling pathway via Na+/K+-ATPase inhibition.
References
Application Notes and Protocols for the Laboratory Evaluation of Scilliroside Efficacy as a Rodenticide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory evaluation of Scilliroside, a cardiac glycoside historically used as a rodenticide. The information compiled herein is intended to guide researchers in understanding the toxicological profile and efficacy of this compound against target rodent species. While the production of this compound was discontinued in 1980, the data and protocols remain relevant for the study of cardiac glycosides as potential rodent control agents and for comparative toxicological studies.[1][2]
Introduction
This compound is a naturally occurring cardiac glycoside extracted from the bulbs of the Mediterranean squill plant (Urginea maritima).[1][2] Its mode of action is through the inhibition of the Na+/K+-ATPase enzyme, a critical component of cellular ion exchange.[3][4][5] This inhibition leads to a cascade of events culminating in cardiac and neurological dysfunction. A key feature of this compound is its relative specificity for rats, which is attributed to their inability to vomit. In most other mammals, this compound acts as a potent emetic, leading to the expulsion of the toxin before a lethal dose can be absorbed.[1][2][3] In rats, the absence of this emetic reflex allows the toxin to be fully absorbed, leading to convulsions, muscular weakness, and ultimately, death.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the toxicity and efficacy of this compound against various rodent species.
Table 1: Acute Oral Toxicity (LD50) of this compound in Rodents
| Species | Sex | LD50 (mg/kg) | Reference |
| Rattus norvegicus (Norway Rat) | Male | 0.7 | [1][3] |
| Rattus norvegicus (Norway Rat) | Female | 0.43 | [1][3] |
| Mus musculus (House Mouse) | Not Specified | 0.35 | [1][3] |
| Bandicota bengalensis (Lesser Bandicoot Rat) | Male | 0.8 | [6][7][8] |
| Bandicota bengalensis (Lesser Bandicoot Rat) | Female | 0.5 | [6][7][8] |
Table 2: Efficacy of this compound in Baiting Studies
| Species | Bait Concentration (%) | Study Type | Mortality Rate (%) | Reference |
| Bandicota bengalensis | 0.05 | Free-choice feeding | 90 | [6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on established guidelines for rodenticide testing from organizations such as the EPA and OECD.
Protocol 1: Determination of Acute Oral Toxicity (LD50)
This protocol is adapted from the OECD Guideline 425 for Acute Oral Toxicity: Up-and-Down Procedure.[9][10][11][12]
1. Objective: To determine the median lethal dose (LD50) of this compound when administered orally to a rodent species.
2. Materials:
- Test substance: this compound (analytical grade)
- Vehicle for administration (e.g., corn oil, aqueous solution)
- Test animals: Healthy, young adult rodents (e.g., Rattus norvegicus), nulliparous and non-pregnant females are preferred.[8] Animals should be within ± 20% of the mean weight.
- Oral gavage needles
- Syringes
- Animal caging with appropriate bedding, food, and water.
- Balance for weighing animals.
3. Procedure:
- Acclimatization: House animals individually for at least 5 days prior to dosing to allow for acclimatization to laboratory conditions.
- Fasting: Withhold food overnight for rats prior to administration of the test substance. Water should be available ad libitum.
- Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations.
- Dosing:
- Administer the test substance orally via gavage. The volume administered should not exceed 1 ml/100g of body weight for oily vehicles or 2 ml/100g for aqueous solutions.[13]
- The Up-and-Down Procedure is initiated with a single animal dosed at a level just below the best estimate of the LD50.
- If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. The dose progression factor is typically 3.2.[10]
- Dosing of subsequent animals continues at 48-hour intervals until the stopping criteria are met (typically after 4-5 reversals in outcome).
- Observation:
- Observe animals for mortality and clinical signs of toxicity (e.g., convulsions, lethargy, changes in posture) with special attention during the first 4 hours after dosing and then at least once daily for 14 days.[9]
- Record the body weight of each animal shortly before dosing and at least weekly thereafter.
- Necropsy: Perform a gross necropsy on all animals at the end of the observation period or at the time of death.
4. Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.[9][10]
Protocol 2: Palatability and Bait Acceptance Study (Choice Test)
This protocol is based on EPA Laboratory Test Method 1.209 for acute dry baits.[1][14]
1. Objective: To evaluate the acceptance and palatability of a this compound-containing bait when presented to rodents in a free-choice scenario with a non-toxic alternative food source.
2. Materials:
- Test bait: A food-based bait containing a known concentration of this compound (e.g., 0.05%).
- Challenge diet: A standard, palatable, non-toxic laboratory rodent diet.
- Test animals: Healthy, adult rodents of the target species.
- Individual animal cages with two separate food containers.
- Balance for weighing food.
3. Procedure:
- Acclimatization: Acclimate individually housed animals to the test cages and the challenge diet for a period of 3 days prior to the test.
- Pre-test Feeding: For 3 days, provide a known amount of the challenge diet and measure daily consumption to establish a baseline.
- Test Period:
- For a period of 2 days, provide each animal with a free choice between a weighed amount of the test bait and a weighed amount of the challenge diet, each in a separate container.[14]
- The position of the bait and challenge diet containers should be reversed daily to avoid positional bias.[14]
- Measurement:
- Measure the amount of test bait and challenge diet consumed by each animal daily. Account for any spillage.
- Observation:
- Observe animals daily for signs of toxicity and mortality for the duration of the test and for a post-treatment period of at least 14 days.[15]
- Record the day of death for each animal.
4. Data Analysis:
- Calculate the daily and total consumption of both the test bait and the challenge diet.
- Determine the bait acceptance using the following formula:
- Bait Acceptance (%) = (Total bait consumed / (Total bait consumed + Total challenge diet consumed)) x 100
- Record the mortality rate at the end of the observation period.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a rodent cardiomyocyte.
Experimental Workflow for LD50 Determination
Caption: Experimental workflow for determining the acute oral LD50 of this compound.
Logical Relationship in Bait Acceptance Studies
Caption: Logical relationship in a two-choice bait acceptance study.
References
- 1. epa.gov [epa.gov]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. droracle.ai [droracle.ai]
- 5. Mechanism of cardiac glycoside inhibition of the (Na+-K+)-dependent ATPase from cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. epa.gov [epa.gov]
- 15. sanidad.gob.es [sanidad.gob.es]
Application Notes and Protocols for Inducing Cardiac Changes in Animal Models Using Scilliroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scilliroside is a potent cardiac glycoside historically utilized as a rodenticide.[1][2] Like other compounds in its class, such as ouabain and digoxin, its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes.[3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger, resulting in positive inotropic effects and other downstream cellular changes.[4] While this compound is well-documented for its acute toxicity, its application as a tool for inducing controlled, sublethal cardiac changes in animal models for research purposes is not well-established.
These application notes provide a framework for utilizing this compound to induce cardiac modifications in animal models, drawing upon established protocols for analogous cardiac glycosides like ouabain. The provided protocols are intended as a starting point for investigation and will require optimization and dose-finding studies.
Data Presentation
Table 1: Acute Toxicity of this compound in Rodents
| Animal Model | Sex | Route of Administration | LD50 | Reference(s) |
| Rat | Male | Oral | 0.7 mg/kg | [1][5] |
| Rat | Female | Oral | 0.43 mg/kg | [1][5] |
| Mouse | Not Specified | Oral | 0.35 mg/kg | [1][5] |
| Rat | Not Specified | Intravenous | 1.5-2.0 mg/kg (convulsions/muscular weakness) | [1][5] |
| Lesser Bandicoot Rat | Male | Oral | 0.8 mg/kg | [6] |
| Lesser Bandicoot Rat | Female | Oral | 0.5 mg/kg | [6] |
Table 2: Investigational Doses of Cardiac Glycosides for Inducing Hypertrophic Changes (Analogous Compound: Ouabain)
| Model | Compound | Concentration/Dose | Observed Effect | Reference(s) |
| Cultured Rat Cardiomyocytes | Ouabain | 5-100 µM | Increased mRNA of skeletal α-actin, ANF, MLC2 | [1] |
| Adult Mouse (in vivo) | Ouabain | 50 µg/kg/day (via osmotic mini-pump) | Attenuation of pressure overload-induced hypertrophy and fibrosis | [7] |
Note: The doses in Table 2 are for ouabain and should be used as a starting point for designing dose-finding studies for this compound. A significantly lower starting dose for this compound is recommended due to its high toxicity.
Signaling Pathways
The primary mechanism of this compound is the inhibition of Na+/K+-ATPase, leading to an influx of intracellular calcium. This calcium overload is a known trigger for several signaling cascades implicated in cardiac hypertrophy and other cellular changes. Based on studies with analogous cardiac glycosides, the PI3K/Akt and PKC/CaMK pathways are likely involved.
Caption: this compound signaling pathway in cardiomyocytes.
Experimental Protocols
Protocol 1: In Vitro Induction of Hypertrophic Markers in Cardiomyocytes
This protocol is adapted from studies using ouabain to induce hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs).[1]
1. Cell Culture:
-
Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups using standard enzymatic digestion protocols.
-
Plate cells on fibronectin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS).
-
After 24 hours, replace the medium with serum-free medium for another 24 hours to induce quiescence.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free medium to achieve final concentrations for a dose-response experiment. Based on cytotoxicity data for a this compound derivative, a starting range of 10 nM to 10 µM is suggested.[8]
-
Treat quiescent NRVMs with varying concentrations of this compound for 24-48 hours. A vehicle control (DMSO) group must be included.
3. Assessment of Hypertrophy:
-
Gene Expression Analysis: At the end of the treatment period, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Protein Synthesis: Measure protein synthesis by [3H]-leucine incorporation assay.
-
Cell Size Measurement: Fix the cells and stain with an anti-α-actinin antibody. Measure the cell surface area using imaging software (e.g., ImageJ).
Protocol 2: In Vivo Induction of Cardiac Changes in Mice (Investigational)
This protocol is an adaptation from a study using ouabain to prevent pressure-overload hypertrophy and should be considered highly investigational for inducing cardiac changes with this compound.[7] Extreme caution is advised due to the high toxicity of this compound.
1. Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
2. Dose-Finding Study (Critical First Step):
-
Due to the narrow therapeutic window of cardiac glycosides, a thorough dose-finding study is essential.
-
Start with a very low dose, approximately 1-5 µg/kg/day, administered via subcutaneously implanted osmotic mini-pumps for continuous delivery. This is significantly lower than the oral LD50.
-
Monitor animals daily for signs of toxicity (lethargy, weight loss, convulsions).
-
A cohort of animals should be used to establish a maximum tolerated dose (MTD) over a 2-4 week period.
3. Chronic Administration:
-
Based on the MTD, select a sub-lethal dose for the main study.
-
Implant osmotic mini-pumps loaded with this compound (dissolved in a suitable vehicle like a mix of DMSO, PEG300, and saline) for continuous administration over 4-8 weeks.
-
A sham group receiving vehicle-only pumps must be included.
4. Assessment of Cardiac Changes:
-
Echocardiography: Perform echocardiography at baseline and at regular intervals (e.g., every 2 weeks) to assess cardiac function and morphology. Measure parameters such as left ventricular internal dimension (LVID), wall thickness, fractional shortening (FS), and ejection fraction (EF).
-
Histological Analysis: At the end of the study, euthanize the animals, excise the hearts, and fix in 10% formalin. Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess myocyte size and Masson's trichrome staining to evaluate fibrosis.
-
Molecular Analysis: Harvest a portion of the ventricle for RNA and protein extraction to analyze hypertrophic and fibrotic markers (ANP, BNP, β-MHC, collagen I/III) via qRT-PCR and Western blotting.
Experimental Workflow Diagram
Caption: General workflow for studying this compound effects.
Disclaimer: this compound is a highly toxic compound. All handling and experimental procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines for hazardous substances and animal welfare. The protocols provided are for investigational purposes and require significant optimization.
References
- 1. Ouabain-induced hypertrophy in cultured cardiac myocytes is accompanied by changes in expression of several late response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. Laboratory evaluation of this compound used as a rodenticide against the lesser bandicoot rat, Bandicota bengalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxyscillirosidine Induced Cytotoxicity and Ultrastructural Changes in a Rat Embryonic Cardiomyocyte (H9c2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thin Layer Chromatography for the Separation of Cardiac Glycosides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used for the separation and identification of cardiac glycosides from various sources, including plant extracts and pharmaceutical formulations.[1][2] Cardiac glycosides are a class of naturally occurring steroid-based compounds known for their potent effects on the heart muscle.[2] Their structural similarity makes their separation challenging, yet crucial for quality control, metabolic studies, and toxicity assessments.[2] This document provides detailed protocols for the separation of cardiac glycosides using both normal-phase and reversed-phase TLC.
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents).[3] For cardiac glycosides, which are moderately polar compounds, both normal-phase (polar stationary phase, less polar mobile phase) and reversed-phase (nonpolar stationary phase, polar mobile phase) systems can be effectively employed.[2][4] The separation is influenced by the polarity of the glycosides, which is determined by the number of sugar moieties and hydroxyl groups in their structure.[2]
Experimental Protocols
Materials and Reagents
-
TLC Plates:
-
Solvents: HPLC grade solvents such as methanol, ethanol, acetonitrile, chloroform, ethyl acetate, toluene, benzene, and n-butanol are required.[1][2][4][5][7]
-
Reagents for Visualization:
-
Reference Standards: Pure cardiac glycosides (e.g., digoxin, digitoxin, digoxigenin) for comparison.[2]
Sample Preparation
3.2.1. From Plant Material (e.g., Digitalis lanata leaves):
-
Dry the plant material in a well-ventilated, shaded area or using an oven at a low temperature (40-50°C).[10]
-
Grind the dried material into a fine powder to increase the surface area for extraction.[10]
-
Extract the powdered material with 50% methanol.[4] Maceration or sonication can be used to enhance extraction efficiency.[11]
-
Filter the extract to remove solid plant debris.[10]
-
For cleaner samples, the extract can be passed through a solid-phase extraction cartridge (e.g., Sep-Pak C18) to remove interfering substances.[4]
-
Evaporate the solvent from the purified extract using a rotary evaporator to obtain a concentrated sample.[10]
-
Dissolve the final residue in a small, known volume of a suitable solvent (e.g., methanol or ethanol) for spotting on the TLC plate.[2][10]
3.2.2. Standard Solutions:
-
Prepare standard solutions of pure cardiac glycosides (e.g., 1 mg/mL) in absolute ethanol or a suitable solvent.[2]
Chromatographic Development
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1-2 cm from the bottom of the TLC plate.[3]
-
Spotting: Apply the prepared sample and standard solutions as small, discrete spots onto the starting line.[2][3]
-
Developing Chamber Preparation: Pour the selected mobile phase into a developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and allow it to saturate with solvent vapors for at least 20-30 minutes.[12]
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level.[3]
-
Allow the mobile phase to ascend the plate by capillary action until it reaches approximately 1 cm from the top edge.[3]
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.[3]
Visualization
Since cardiac glycosides are often colorless, a visualization step is required to detect the separated spots.
-
UV Detection: Examine the dried plate under UV light at 254 nm and 366 nm.[9] Compounds that absorb UV light will appear as dark spots on a fluorescent background (F254 plates).[9] Some glycosides may also exhibit fluorescence.[9]
-
Spray Reagents:
-
meta-Dinitrobenzene/NaOH: Spray the plate successively with a 10% solution of meta-dinitrobenzene in benzene, followed by 16% aqueous NaOH. This reagent is specific for the lactone ring in the steroid structure, producing blue, brown, or orange spots that may fade quickly.[2]
-
Liebermann-Burchard Reagent: Spray the plate with a freshly prepared solution of acetic anhydride and concentrated sulfuric acid in absolute ethanol. Heat the plate at 110°C for about 10 minutes. Triterpenoids, including the steroid nucleus of cardiac glycosides, will appear as blue, green, or brown spots.[8]
-
Phosphoric Acid/Bromine: First, spray with 10% aqueous phosphoric acid and heat at 120°C for 12 minutes. Digitalis glycosides of series B, D, and E show blue fluorescence under long-wavelength UV light. Subsequently, lightly spray with a bromine solution (potassium bromide, potassium bromate, and hydrochloric acid). Glycosides of series A show orange fluorescence, while series C show grey-green to grey-blue fluorescence in UV light.[9]
-
Data Analysis
The migration of each compound is characterized by its Retention Factor (Rf), which is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf values of the unknown spots in the sample are compared with those of the reference standards for identification.
Data Presentation: Separation of Cardiac Glycosides
The following table summarizes the approximate Rf values for the separation of digoxin, digitoxin, and their aglycones on silica gel H plates with different mobile phases.[2]
| Compound | Mobile Phase A: CHCl₃ / MeCOEt (1:4) | Mobile Phase B: CHCl₃ / Acetone (7:3) | Mobile Phase C: BuOH / EtOAc (1:9) |
| Digoxin | 0.30 | - | - |
| Digoxigenin | 0.62 | - | - |
| Digitoxin | 0.54 | - | - |
| Digitoxigenin | 0.89 | - | - |
Data extracted from White, B. J., & Oeth, D. (1966). Separation of Cardiac Glycosides by Thin-Layer Chromatography. Proceedings of the Iowa Academy of Science, 73(1), 101-106.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the TLC separation of cardiac glycosides.
Caption: Workflow for TLC analysis of cardiac glycosides.
Signaling Pathways
While TLC is an analytical technique for separation and does not directly elucidate signaling pathways, the compounds it separates, cardiac glycosides, have a well-defined mechanism of action. They inhibit the Na+/K+-ATPase pump in cardiomyocytes, leading to an increase in intracellular sodium.[13] This, in turn, increases intracellular calcium levels via the Na+-Ca2+ exchanger, resulting in enhanced cardiac contractility.[13]
Caption: Mechanism of action of cardiac glycosides.
References
- 1. Thin-layer Chromatography of Cardiac Glycosides | Semantic Scholar [semanticscholar.org]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. iitg.ac.in [iitg.ac.in]
- 4. Quantitative determination of cardiac glycosides in Digitalis lanata leaves by reversed-phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epfl.ch [epfl.ch]
- 10. media.neliti.com [media.neliti.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
Field Study Protocols for Scilliroside-Based Rodent Baits: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting field studies to evaluate the efficacy and environmental impact of scilliroside-based rodent baits. This compound, a potent cardiac glycoside, offers a targeted approach to rodent control due to its emetic properties in most non-rodent species, which significantly reduces the risk of primary poisoning in non-target animals.[1][2]
Pre-Trial Laboratory Evaluation & Bait Formulation
Prior to field deployment, it is crucial to determine the optimal bait formulation and concentration through laboratory studies.
Key Laboratory Parameters
Laboratory evaluations should establish the acute oral LD50 and LD95 doses for the target rodent species. For instance, studies on the lesser bandicoot rat (Bandicota bengalensis) determined the acute oral LD50 to be 0.8 mg/kg for males and 0.5 mg/kg for females.[3][4] Choice-feeding studies are also essential to identify a palatable bait matrix and the optimal concentration of this compound. A concentration of 0.05% was found to be optimal in laboratory trials with B. bengalensis.[3][4]
Table 1: this compound Toxicity Data for Bandicota bengalensis
| Sex | Acute Oral LD50 (mg/kg) | Acute Oral LD95 (mg/kg) |
| Male | 0.8 | 2.5 |
| Female | 0.5 | 1.6 |
Source: J E Brooks, P T Htun, 1980[3]
Bait Formulation Protocol
This compound is known to cause bait aversion.[3] To counteract this, microencapsulation of the active ingredient is recommended to mask its bitter taste and odor.
Materials:
-
This compound (technical grade)
-
Coating polymer (e.g., gelatin, ethylcellulose)
-
Solvent for polymer
-
Bait matrix (e.g., crushed grains, cereals, fish meal)
-
Attractants (e.g., oils, sugars)
Protocol:
-
Microencapsulation: Dissolve the coating polymer in a suitable solvent. Disperse the this compound powder into the polymer solution. Utilize a standard microencapsulation technique, such as spray-drying or coacervation, to form microcapsules of this compound. This process delays the lethal effect, reducing the association of the bait with adverse symptoms.[5]
-
Bait Mixing: Prepare the bait matrix by combining the chosen cereals and attractants.
-
Incorporation: Thoroughly mix the this compound microcapsules into the bait matrix to achieve the desired final concentration (e.g., 0.05%).
-
Formulation: The final bait can be formulated as granules, pellets, or wax blocks, depending on the target species and environmental conditions.
Field Efficacy Trial Protocol
The primary objective of the field trial is to evaluate the palatability and efficacy of the this compound bait under real-world conditions. The protocol is divided into four key phases.
Phase 1: Preparation and Site Selection
-
Site Selection: Choose a trial site with a confirmed infestation of the target rodent species. The site should be a discrete area to minimize the chance of rapid re-infestation.[6] Ensure no other rodenticides have been used in the area for at least three months.[7]
-
Site Mapping: Create a detailed sketch map of the trial site, noting key features such as buildings, vegetation, water sources, and signs of rodent activity (e.g., burrows, droppings, runways).[6][7]
-
Familiarization Period: If using bait stations, place them in the trial area approximately two weeks before the pre-treatment census to allow rodents to become accustomed to them.[7]
Phase 2: Pre-Treatment Census
The pre-treatment census aims to establish a baseline of rodent population activity. It is recommended to use at least two independent census methods.[6][7][8]
Methods:
-
Census Baiting:
-
Place a known quantity (e.g., 200g) of non-toxic bait (using the same matrix as the this compound bait) at designated bait points.[7]
-
Record the amount of bait consumed daily for at least four consecutive days, or until consumption stabilizes.[6][7] Replenish the bait as needed.
-
The average daily consumption during the final stable period serves as the pre-treatment baseline.
-
-
Tracking Patches:
-
Place tracking patches (e.g., fine sand or talc on a board) in areas of suspected rodent activity.[7]
-
Record the presence or absence of tracks daily. The percentage of active tracking patches provides an index of population activity.
-
Phase 3: Treatment Period
-
Bait Application: Replace the non-toxic census bait with the this compound-based bait. The amount of bait per point should be sufficient to prevent complete consumption within 24 hours.[7]
-
Data Collection:
-
Measure bait consumption at least three times a week.[7]
-
Record the number and location of any rodent carcasses found.
-
Continue the treatment until bait consumption ceases or is significantly reduced. For an acute toxicant like this compound, a baiting period of 4-7 days is typically sufficient.
-
Phase 4: Post-Treatment Census
-
Timing: Conduct the post-treatment census approximately 5-7 days after the removal of the this compound bait.
-
Methodology: Repeat the same census methods (census baiting and tracking patches) used in the pre-treatment phase.[7]
-
Efficacy Calculation: Efficacy is determined by the percentage reduction in rodent activity between the pre- and post-treatment census periods. A reduction of 90% or greater is generally considered effective.
Table 2: Field Efficacy Data Collection Summary
| Phase | Activity | Data to Collect | Duration |
| Preparation | Site Selection & Mapping | Site map with features and rodent signs | 1-2 weeks |
| Pre-Treatment Census | Census Baiting & Tracking Patches | Daily non-toxic bait consumption, % active tracking patches | 4-7 days |
| Treatment | Application of this compound Bait | Toxic bait consumption, number of carcasses found | 4-7 days |
| Post-Treatment Census | Census Baiting & Tracking Patches | Daily non-toxic bait consumption, % active tracking patches | 4-7 days |
Non-Target Species Impact Assessment
A critical component of any rodenticide field trial is the assessment of its impact on non-target species. This compound's emetic properties in most mammals provide a significant safety margin.
Pre-Trial Assessment
-
Conduct a survey of the trial site to identify non-target species that may be present and at risk of primary or secondary exposure.
Monitoring During the Trial
-
Carcass Searches: Conduct systematic searches for any dead non-target animals within and around the trial site. Any carcasses found should be collected for toxicological analysis.
-
Live Trapping: If feasible, conduct live trapping of small mammals before and after the treatment period to assess any population-level effects.[9]
-
Observational Surveys: Conduct regular observational surveys (e.g., bird transects) to detect any changes in the abundance or behavior of non-target wildlife.
-
Bait Station Monitoring: If bait stations are used, they should be designed to exclude larger non-target animals.[10] Regularly inspect bait stations for signs of entry by non-target species.
Post-Trial Analysis
-
Analyze any collected carcasses for this compound residues.
-
Statistically compare pre- and post-treatment data on non-target species abundance and activity.
Visualizing the Workflow and Logic
Experimental Workflow
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Laboratory evaluation of this compound used as a rodenticide against the lesser bandicoot rat, Bandicota bengalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FR2496403A1 - Rodenticides contg. This compound - in microcapsular form to mask its odour and bitterness - Google Patents [patents.google.com]
- 6. sanidad.gob.es [sanidad.gob.es]
- 7. about.rrac.info [about.rrac.info]
- 8. store.astm.org [store.astm.org]
- 9. conservationevidence.com [conservationevidence.com]
- 10. Reducing the risk of anticoagulant poisoning to non-target species - NPTA [npta.org.uk]
Troubleshooting & Optimization
Improving the stability of Scilliroside in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Scilliroside in aqueous solutions. The following information is based on available data for this compound and related cardiac glycosides, such as Proscillaridin A, to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: this compound is susceptible to degradation under several conditions. The primary factors influencing its stability in aqueous solutions are pH, temperature, and exposure to light. It is known to be sensitive to heat, strong light, and low pH conditions. Additionally, this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can be a factor in the stability of solid forms.
Q2: How does pH impact the stability of this compound in an aqueous solution?
A2: Acidic conditions, particularly low pH, can lead to the rapid inactivation of cardiac glycosides. Studies on the closely related compound Proscillaridin A show significant degradation at low pH. For instance, at pH 1.0 and 37°C, a substantial loss of activity was observed within 15 minutes. It is advisable to maintain the pH of this compound solutions in a neutral to slightly acidic range to minimize hydrolysis of the glycosidic bond.
Q3: What is the recommended temperature for storing and handling this compound solutions?
A3: To ensure the stability of this compound, it is recommended to use it at temperatures below 80°C. For long-term storage of aqueous solutions, refrigeration (2-8°C) is advisable to slow down potential degradation reactions.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to strong light. To prevent photodegradation, always store this compound, both in solid form and in solution, in light-resistant containers (e.g., amber vials) and avoid unnecessary exposure to direct light during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in a stored aqueous solution. | Degradation due to improper pH, temperature, or light exposure. | - Verify the pH of the solution and adjust to a neutral or slightly acidic range (pH 6-7.5).- Ensure the solution has been stored at the recommended temperature (2-8°C) and protected from light.- Prepare fresh solutions for critical experiments. |
| Precipitation observed in the aqueous solution. | Poor solubility or degradation leading to the formation of insoluble products. | - Confirm the concentration is within the solubility limits of this compound in your chosen aqueous medium.- Consider the use of co-solvents such as ethanol or propylene glycol to improve solubility.- Filter the solution through a 0.22 µm filter before use. |
| Inconsistent results in bioassays. | Variability in the stability of the compound across different experimental setups. | - Standardize the preparation and handling of this compound solutions across all experiments.- Perform a stability check of this compound under your specific assay conditions (e.g., incubation time, temperature, and media composition). |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | - Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products.- Use a stability-indicating HPLC method that can resolve the parent compound from its degradants. |
Quantitative Data on Stability
While specific degradation kinetic data for this compound is limited in publicly available literature, the following table summarizes the stability of a closely related bufadienolide, Proscillaridin A, under different pH conditions. This data can serve as a valuable reference for handling this compound.
Table 1: pH-Dependent Stability of Proscillaridin A in Aqueous Solution
| pH | Temperature (°C) | Incubation Time | Remaining Activity/Compound (%) | Reference |
| 1.0 | 37 | 15 minutes | < 50% | [1] |
| 1.0 | Not specified | 1 hour | 27% | [2] |
| 2.0 | Not specified | 1 hour | ~90% | [2] |
| 3.0 - 8.5 | Not specified | 1 hour | 100% | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution
This protocol describes the preparation of a stock solution with enhanced stability for use in various experiments.
-
Materials:
-
This compound powder
-
Ethanol (95%) or Propylene glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile, light-protected container.
-
Dissolve the this compound powder in a minimal amount of ethanol or propylene glycol to create a concentrated primary stock solution.
-
Slowly add the PBS (pH 7.4) to the primary stock solution while vortexing to achieve the desired final concentration. The final concentration of the co-solvent should be kept as low as possible to avoid interference with biological assays.
-
Filter the final stock solution through a sterile 0.22 µm syringe filter into a sterile, amber vial.
-
Store the stock solution at 2-8°C and protected from light. It is recommended to prepare fresh stock solutions regularly and monitor for any signs of precipitation or color change.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or incubator
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 HPLC column
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute it with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a temperature-controlled oven or water bath (e.g., 80°C) for a defined period. At each time point, withdraw a sample, cool it to room temperature, and dilute it with the mobile phase for HPLC analysis.
-
Photodegradation: Expose an aliquot of the this compound stock solution to a controlled light source (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature. At each time point, withdraw samples from both the exposed and control solutions and dilute them with the mobile phase for HPLC analysis.
-
Analysis: Analyze all samples using a validated HPLC method to separate this compound from its degradation products. The peak areas can be used to quantify the extent of degradation.
-
Visualizations
Caption: Workflow for this compound stability testing.
References
Overcoming bait aversion to Scilliroside in Norway rats
Technical Support Center: Scilliroside & Norway Rats
This guide provides technical support for researchers, scientists, and drug development professionals working to overcome bait aversion to the rodenticide this compound in Rattus norvegicus. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My rats consume the this compound bait initially but then completely avoid it. Why is this happening?
A: This is a classic case of conditioned taste aversion (CTA), also known as bait shyness. This compound is a fast-acting cardiac glycoside that causes nausea-like symptoms in rats very quickly, often within 22 to 34 minutes of ingestion.[1][2][3] Rats cannot vomit, which makes the toxin particularly lethal to them; however, they are adept at associating the unpleasant feeling with the taste and smell of the bait.[4] This creates a powerful and long-lasting aversion, causing them to reject the bait in future encounters.[5]
Troubleshooting Steps:
-
Verify Onset of Aversion: Record the time between first bait consumption and cessation of feeding. A short latency period strongly suggests CTA.
-
Consider Microencapsulation: This technique can mask the taste and delay the release of the active ingredient, potentially bypassing the immediate association between taste and illness.[6] Refer to Protocol 2 for guidance.
-
Implement Pre-baiting: Offer non-toxic, identical-tasting bait for several days before introducing the this compound-laced bait. This can increase initial acceptance but may not prevent eventual aversion once the toxic bait is introduced.
Q2: What is the mechanism of action for this compound, and how does it induce taste aversion?
A: this compound inhibits the Na+/K+-ATPase pump in cell membranes.[7] This disruption leads to an increase in intracellular sodium, which in turn causes an influx of calcium ions. The resulting calcium overload is cardiotoxic, leading to convulsions, muscular weakness, and death.[4][7][8] The same mechanism, along with direct stimulation of the chemoreceptor trigger zone, is believed to cause the rapid onset of gastrointestinal distress and nausea.[8][9] Rats associate this immediate negative internal state with the novel taste of the bait, forming a conditioned taste aversion.[10]
Q3: I'm seeing high variability in toxicity between male and female rats. Is this expected?
A: Yes, this is a well-documented phenomenon. Female rats are significantly more susceptible to this compound than males. The oral LD50 for female Norway rats is approximately 0.43 mg/kg, while for males it is 0.7 mg/kg.[4][8] This difference should be accounted for in your experimental design and dosing calculations.
Q4: Are there any strategies to overcome the taste of this compound itself?
A: Studies suggest that this compound may be essentially tasteless to rats, with aversion stemming from post-ingestional malaise rather than an inherently unpleasant flavor.[11] Therefore, traditional flavor-masking agents may have limited success. The most promising approach is to prevent the rapid association between ingestion and illness.
-
Microencapsulation: This remains the primary strategy. By creating a barrier (e.g., gelatin or ethyl cellulose) around the this compound particles, you can delay its release and absorption in the gut.[6] This may provide a longer window before the onset of symptoms, potentially leading to the consumption of a lethal dose before the aversion develops.
-
Scent Masking: While the taste may not be the primary issue, using strong, attractive odors in the bait matrix could encourage initial consumption.[12]
Quantitative Data Summary
Table 1: Acute Oral Toxicity of this compound in Rodents
| Species | Sex | LD50 (mg/kg) | LD95 (mg/kg) | Source(s) |
|---|---|---|---|---|
| Rattus norvegicus | Female | 0.43 | - | [4][8] |
| Rattus norvegicus | Male | 0.7 | - | [4][8] |
| Bandicota bengalensis | Female | 0.5 | 1.6 | [1][2][3] |
| Bandicota bengalensis | Male | 0.8 | 2.5 | [1][2] |
| Mus musculus (Mouse) | Mixed | 0.35 - 0.44 | - |[4][7][8] |
Table 2: Efficacy and Behavioral Response to this compound Baits
| Parameter | Observation | Source(s) |
|---|---|---|
| Optimal Bait Concentration | 0.05% | [2][3] |
| Onset of Poisoning Symptoms | 22 - 34 minutes after feeding starts | [1][2][3] |
| Time to Death | 2 hours to 6 days | [1][2] |
| Maximum Mortality (Free-choice) | 90% | [1][2][3] |
| Key Poisoning Symptoms | Protracted convulsions, muscular weakness, tachycardia |[3][4][8] |
Experimental Protocols
Protocol 1: Conditioned Taste Aversion (CTA) Assessment
This protocol is designed to quantify the development of taste aversion to a this compound-laced bait.
Objective: To measure the suppression of intake of a flavored solution (Conditioned Stimulus, CS) after it has been paired with the negative effects of this compound (Unconditioned Stimulus, US).
Materials:
-
Individually housed Norway rats (Rattus norvegicus)
-
Two calibrated drinking bottles per cage
-
Novel flavored solution (e.g., 0.1% saccharin solution) as the CS
-
This compound solution for oral gavage (US)
-
Vehicle control (e.g., saline)
-
Standard lab chow and water
Methodology:
-
Acclimation & Baseline (Days 1-3):
-
For 24 hours, restrict water access.
-
On Day 1, present two bottles of plain tap water for 30 minutes. Record consumption from each.
-
On Day 2, repeat the process to establish a baseline drinking volume.
-
On Day 3 (Conditioning Day), replace one water bottle with the flavored solution (CS). Allow 30 minutes of access. Record consumption of both plain water and the CS.
-
-
Conditioning (Day 3):
-
Immediately after the 30-minute drinking session, divide rats into two groups.
-
Experimental Group: Administer a sublethal dose of this compound (e.g., 50-75% of LD50) via oral gavage.
-
Control Group: Administer an equivalent volume of the vehicle (saline).
-
-
Aversion Test (Day 5):
-
After a 24-hour recovery period with free access to food and water, implement another 24-hour water restriction.
-
Present the rats with the same two-bottle choice as on Day 3 (plain water vs. flavored CS) for 30 minutes.
-
Record the consumption of each liquid.
-
-
Data Analysis:
-
Calculate a preference ratio for the flavored solution (CS consumed / total fluid consumed).
-
Compare the preference ratios of the experimental and control groups on the Aversion Test day. A significantly lower ratio in the this compound group indicates a conditioned taste aversion.
-
Protocol 2: Evaluating Microencapsulated this compound Efficacy
Objective: To determine if microencapsulation of this compound can increase bait consumption and mortality compared to an unencapsulated formulation.
Materials:
-
Individually housed Norway rats
-
Standard bait matrix (e.g., ground grain)
-
Unencapsulated this compound
-
Microencapsulated this compound (specify coating material, e.g., ethyl cellulose, and phase ratio)
-
Identical, non-toxic plain bait
-
Electronic balance for measuring bait consumption
Methodology:
-
Acclimation (3-5 days):
-
House rats individually with free access to standard lab chow and water to acclimate them to the environment.
-
-
Pre-baiting (2 days):
-
Remove lab chow. Provide a known quantity of non-toxic plain bait.
-
Measure consumption daily to establish a baseline intake.
-
-
Choice Test (4-5 days):
-
Divide rats into two groups.
-
Provide each rat with two food containers: one with a known amount of plain bait and one with a known amount of toxic bait.
-
Group 1: Plain Bait vs. Unencapsulated this compound Bait (0.05% active ingredient).
-
Group 2: Plain Bait vs. Microencapsulated this compound Bait (0.05% active ingredient).
-
-
Measure the consumption from each container daily for 4-5 days or until mortality.
-
Record daily mortality for each group.
-
-
Data Analysis:
-
Calculate the total toxic bait consumed per animal.
-
Calculate the percentage of toxic bait consumed relative to total bait intake.
-
Compare the mean bait consumption and cumulative mortality between Group 1 and Group 2 using appropriate statistical tests (e.g., t-test for consumption, survival analysis for mortality). A significant increase in consumption and/or mortality in Group 2 would suggest that microencapsulation is effective at overcoming bait aversion.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory evaluation of this compound used as a rodenticide against the lesser bandicoot rat, Bandicota bengalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C32H44O12 | CID 441871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Red Squill [the-piedpiper.co.uk]
- 5. Conditioned taste aversion - Wikipedia [en.wikipedia.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. This compound (507-60-8) for sale [vulcanchem.com]
- 8. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 9. Recent research on red squill as a rodenticide [escholarship.org]
- 10. Conditioned taste aversion, drugs of abuse and palatability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scilliroside Concentration for Rodenticide Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing scilliroside concentration for maximum rodent mortality. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a rodenticide?
A1: this compound is a cardiac glycoside extracted from the bulbs of the sea squill plant (Drimia maritima).[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cell membranes, particularly in cardiac muscle cells.[2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn causes an increase in intracellular calcium, leading to stronger cardiac muscle contractions and arrhythmias, ultimately causing cardiac arrest.[2][3][4][5] Rodents are particularly susceptible because they lack the ability to vomit, preventing them from expelling the toxic bait.[6]
Q2: What is a typical lethal dose (LD50) of this compound for common rodent species?
A2: The LD50 of this compound can vary depending on the rodent species and sex. It is important to consult peer-reviewed studies for specific values. Below is a summary of reported LD50 values.
Q3: Are there differences in susceptibility to this compound between male and female rodents?
A3: Yes, studies have shown that female Norway rats are significantly more susceptible to this compound than males.[7] This sex-dependent difference in toxicity should be a key consideration in study design and data analysis.
Q4: What are the common signs of this compound poisoning in rodents?
A4: Rodents that have ingested a lethal dose of this compound may exhibit convulsions, muscular weakness, and eventually cardiac arrest.[6] Because of its rapid action, symptoms can appear within hours of ingestion.
Q5: How can I prevent bait shyness in my study population?
A5: Bait shyness, or a conditioned aversion to the bait after a sub-lethal dose, is a significant challenge with acute rodenticides like this compound.[8][9] To mitigate this, consider the following strategies:
-
Pre-baiting: Offer non-toxic bait for several days to acclimate the rodents to the bait station and food source before introducing the this compound-laced bait.
-
Optimal Concentration: Use a concentration that is high enough to be lethal in a single feeding but not so high that it causes immediate discomfort and cessation of feeding.
-
Palatable Bait Matrix: The formulation of the bait is crucial for acceptance. The bait should be more attractive than competing food sources.
Data Presentation
Table 1: Acute Oral LD50 of this compound in Rodents
| Species | Sex | LD50 (mg/kg) |
| Rattus norvegicus (Norway Rat) | Male | 0.7 |
| Rattus norvegicus (Norway Rat) | Female | 0.43 |
| Mus musculus (House Mouse) | Not Specified | 0.35 |
| Bandicota bengalensis (Lesser Bandicoot Rat) | Male | 0.8 |
| Bandicota bengalensis (Lesser Bandicoot Rat) | Female | 0.5 |
Source: Data compiled from various toxicological studies.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Study)
This protocol outlines a laboratory-based experiment to determine the concentration of this compound that results in the highest mortality rate.
1. Animal Subjects:
- Use a statistically significant number of adult rodents of the target species (e.g., Rattus norvegicus or Mus musculus).
- House animals individually to monitor food intake accurately.
- Acclimate animals to the laboratory conditions for at least one week before the study.
2. Bait Preparation:
- Prepare a series of bait formulations with varying concentrations of this compound (e.g., 0.025%, 0.05%, 0.1%, 0.2%).
- Use a highly palatable, food-grade bait matrix.
- Prepare a control bait with no this compound.
3. Experimental Procedure:
- Divide the animals into treatment groups, with one group for each this compound concentration and one control group.
- Provide each animal with a pre-weighed amount of the assigned bait and a separate container of water.
- For a "no-choice" test, the toxic bait is the only food source. For a "choice" test, also provide a pre-weighed amount of non-toxic food.
- Record bait consumption daily for a set period (e.g., 24-48 hours).
- After the exposure period, replace the toxic bait with non-toxic food.
- Observe the animals for a pre-determined period (e.g., 7-14 days) and record mortality and any signs of toxicity.
4. Data Analysis:
- Calculate the mortality rate for each concentration group.
- Determine the LD50 value using probit analysis.
- Analyze bait consumption data to assess palatability at different concentrations.
Mandatory Visualization
Caption: Mechanism of action of this compound in cardiac myocytes.
Caption: Workflow for a dose-response study of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low bait consumption | 1. Poor bait palatability. 2. Bait shyness due to sub-lethal dosing in previous encounters. 3. Availability of more attractive alternative food sources. | 1. Test different bait matrices to find a more palatable option. 2. Implement a pre-baiting period with non-toxic bait. 3. Remove or reduce access to other food sources in the experimental area. |
| High variability in mortality rates between individuals | 1. Inconsistent bait consumption. 2. Differences in individual susceptibility (age, sex, weight). 3. Non-homogenous distribution of this compound in the bait. | 1. Ensure accurate measurement of individual bait intake. 2. Use a homogenous study population and account for variables in statistical analysis. 3. Ensure thorough mixing of this compound into the bait matrix. |
| No mortality observed even at high concentrations | 1. Incorrect this compound concentration in the bait. 2. Possible resistance in the rodent population. 3. Degradation of the this compound compound. | 1. Verify the concentration of the prepared bait through analytical chemistry. 2. Test a different rodenticide with a different mechanism of action. 3. Check the expiration date and storage conditions of the this compound. Store in a cool, dark, and dry place. |
| Mortality observed in the control group | 1. Contamination of the control bait or environment. 2. Pre-existing health conditions in the study animals. 3. Stress-related mortality from handling or housing conditions. | 1. Ensure strict separation of control and treatment groups and their food supplies. 2. Source animals from a reputable supplier and perform health checks before the study. 3. Minimize animal handling and ensure proper housing and environmental enrichment. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 7. epa.gov [epa.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Poison shyness - Wikipedia [en.wikipedia.org]
Scilliroside degradation kinetics under different pH conditions
For researchers, scientists, and drug development professionals investigating the stability of scilliroside, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental studies on its degradation kinetics under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: Why is studying the degradation kinetics of this compound under different pH conditions important?
A1: Understanding the degradation kinetics of this compound is crucial for several reasons. It helps in determining the compound's intrinsic stability, which is essential for developing stable pharmaceutical formulations. This data is also critical for defining appropriate storage conditions, predicting shelf-life, and for regulatory submissions. Furthermore, knowledge of degradation pathways can aid in the identification of potential degradants, which may have different toxicological profiles.
Q2: What are the primary degradation pathways for this compound, and how does pH influence them?
A2: this compound is a cardiac glycoside. The primary degradation pathway for cardiac glycosides is hydrolysis of the glycosidic bond that links the sugar moiety to the aglycone (steroid nucleus). This hydrolysis is susceptible to catalysis by both acids and bases. At low pH, the glycosidic bond is particularly labile and can undergo acid-catalyzed hydrolysis. At high pH, base-catalyzed hydrolysis can occur. The rate of degradation is therefore highly dependent on the pH of the solution.
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound?
A3: A stability-indicating analytical method is required to accurately quantify the decrease in the concentration of the parent compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose. A well-developed HPLC method can effectively separate this compound from its degradants, allowing for precise quantification.
Q4: What are the regulatory guidelines for conducting forced degradation studies?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing and forced degradation studies. The ICH Q1A(R2) guideline, for instance, requires stress testing to be carried out to elucidate the inherent stability characteristics of the active substance. These studies should include the effects of temperature, humidity, light, and, critically for this compound, a range of pH values.
Troubleshooting Guide
This guide addresses specific problems that may arise during the experimental investigation of this compound degradation kinetics.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my this compound degrading so rapidly in the acidic pH buffer? | This compound, like other cardiac glycosides, is known to be highly susceptible to acid hydrolysis. A related compound, proscillaridin A, was found to lose over 50% of its activity after just 15 minutes at pH 1 and 37°C[1]. | - For kinetic studies at low pH, consider using a lower temperature to slow down the reaction rate. - Collect samples at more frequent, shorter time intervals to accurately capture the degradation profile. - Ensure the initial concentration of this compound is accurately determined at time zero before significant degradation can occur. |
| I am observing poor reproducibility in my kinetic data. | - Inaccurate buffer preparation leading to pH variability. - Fluctuation in the temperature of the stability chamber or water bath. - Inconsistent sample handling and preparation for analysis. - Instability of the HPLC system. | - Use calibrated pH meters and freshly prepared buffers. Verify the pH of the final solution after the addition of this compound. - Use a calibrated and validated temperature-controlled unit. - Follow a strict and consistent standard operating procedure (SOP) for sample withdrawal, dilution, and injection. - Perform system suitability tests before each analytical run to ensure the HPLC system is performing optimally. |
| The mass balance in my degradation study is less than 95%. What could be the reason? | - Some degradation products may not be detectable by the analytical method (e.g., they lack a UV chromophore). - Degradants may be co-eluting with the parent peak or other peaks. - The parent compound or degradants may be adsorbing to the sample vials or container closures. - Formation of volatile or insoluble degradation products. | - Use a photodiode array (PDA) detector to examine the spectral purity of the this compound peak and to detect any co-eluting impurities. - If available, use a mass spectrometer (LC-MS) to identify and quantify non-chromophoric degradants. - Choose inert materials for sample containers (e.g., silanized glass vials). - If insoluble products are suspected, visually inspect the samples and consider modifying the solvent system for analysis. |
| How do I determine the order of the degradation reaction? | The reaction order describes how the rate of degradation depends on the concentration of this compound. | - Plot the concentration of this compound versus time. If it is a straight line, the reaction is zero-order. - Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time. A straight line indicates a first-order reaction. - Plot the reciprocal of the this compound concentration (1/[this compound]) versus time. A straight line suggests a second-order reaction. For many drug degradation studies in solution where the concentration of water is in vast excess, the reaction often follows pseudo-first-order kinetics. |
Quantitative Data Summary
The following table presents hypothetical degradation kinetic data for this compound at 37°C. This data is illustrative and based on the expected behavior of a cardiac glycoside. Actual experimental results should be determined empirically.
| pH | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-Life (t½) (h) |
| 1.2 | 2.77 | 0.25 |
| 4.5 | 0.069 | 10.0 |
| 7.4 | 0.012 | 57.8 |
| 9.0 | 0.043 | 16.1 |
| 12.0 | 0.231 | 3.0 |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions and this compound Samples
-
Buffer Preparation : Prepare a series of buffers covering a wide pH range (e.g., pH 1.2, 4.5, 7.4, 9.0, and 12.0). Use standard buffer systems such as HCl/KCl for acidic pH, acetate or phosphate buffers for mid-range pH, and borate or phosphate buffers for alkaline pH. Ensure the ionic strength of all buffers is consistent.
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Sample Preparation : For each pH condition, add a small, known volume of the this compound stock solution to a pre-heated (to the study temperature, e.g., 37°C) aliquot of the respective buffer to achieve the desired final concentration. The amount of organic solvent from the stock solution should be kept to a minimum (typically <1%) to avoid influencing the reaction kinetics.
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at the λmax of this compound.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
-
Method Validation : The HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to separate the parent drug from its degradation products), linearity, accuracy, precision, and robustness.
-
Sample Analysis : At predetermined time intervals, withdraw an aliquot from each pH sample, neutralize or quench the degradation reaction if necessary (e.g., by cooling and pH adjustment), and inject it into the HPLC system.
Protocol 3: Data Analysis for Degradation Kinetics
-
Quantification : Determine the concentration of this compound remaining at each time point by comparing the peak area to a standard calibration curve.
-
Kinetic Analysis :
-
For each pH, plot the natural logarithm of the remaining this compound concentration (ln[A]) versus time (t).
-
If the plot is linear, the degradation follows first-order kinetics.
-
The slope of the line will be equal to the negative of the apparent first-order rate constant (-k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
-
pH-Rate Profile : Plot the logarithm of the rate constant (log k) versus pH to visualize the effect of pH on the degradation rate of this compound.
Visualizations
References
Scilliroside Solubility and In Vivo Experimentation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with scilliroside. Below you will find detailed information on solubility, recommended protocols for in vivo experiments, and the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vivo experiments?
A1: For oral administration in rodent studies, propylene glycol has been successfully used. This compound is reported to be easily soluble in propylene glycol at concentrations up to 1%.[1] Other potential solvents include alcohols (methanol, ethanol), ethylene glycol, dioxane, and glacial acetic acid.[2][3]
Q2: I am observing precipitation after dissolving this compound. What should I do?
A2: If you observe precipitation, consider the following troubleshooting steps:
-
Gentle Warming: this compound is sensitive to heat, so any warming should be done cautiously and kept below 80°C.[2] A gentle water bath can aid dissolution.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can help break down particles and improve solubility.
-
pH Adjustment: this compound is more stable in neutral to slightly basic conditions. Avoid low pH conditions as this can affect its stability.[2]
-
Co-solvents: If using an aqueous-based vehicle is necessary, consider the use of a co-solvent system. However, the compatibility of any co-solvent with your in vivo model must be validated.
Q3: What are the stability considerations for this compound solutions?
A3: this compound is sensitive to heat, strong light, and low pH conditions.[2] It is recommended to prepare solutions fresh for each experiment and protect them from light by using amber vials or covering the container with aluminum foil. Store stock solutions at an appropriate temperature as determined by preliminary stability studies, though refrigeration is generally advisable for short-term storage.
Q4: What is the mechanism of action of this compound?
A4: this compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the Na⁺/K⁺-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, leading to its toxic effects, particularly on heart muscle.[3]
Data Presentation: this compound Solubility Profile
| Solvent | Solubility | Reference |
| Propylene Glycol | Easily soluble up to 1% | [1] |
| Water | Slightly soluble | [3] |
| Methanol | Freely soluble | [3] |
| Ethanol | Freely soluble | [3] |
| Glacial Acetic Acid | Freely soluble | [2][3] |
| Alcohols | Soluble | [2] |
| Ethylene Glycol | Soluble | [2] |
| Dioxane | Soluble | [2] |
| Diethyl Ether | Practically insoluble | [2] |
| Petroleum Ether | Practically insoluble | [2] |
Experimental Protocols
Protocol: Preparation of this compound for Oral Gavage in Rodents
This protocol is based on methodologies reported for rodent studies.[1][4]
Materials:
-
This compound powder
-
Propylene glycol
-
Calibrated scale
-
Appropriate glass vial (e.g., amber vial)
-
Magnetic stirrer and stir bar or vortex mixer
-
Oral gavage needles (ball-tipped)
-
Syringes
Procedure:
-
Calculate the Required Amount: Based on the desired dose (e.g., mg/kg) and the average weight of the animals, calculate the total amount of this compound and the total volume of vehicle needed. The acute oral LD50 for male rats is approximately 0.7-0.8 mg/kg and for female rats is 0.43-0.5 mg/kg.[1][2][5]
-
Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated scale.
-
Dissolution: a. Transfer the weighed this compound into the glass vial. b. Add the calculated volume of propylene glycol to achieve the desired final concentration (not exceeding 1%). c. Stir the solution using a magnetic stirrer at room temperature or vortex thoroughly until the this compound is completely dissolved. Avoid heating above 80°C.[2]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Administration: a. Draw the required volume of the this compound solution into a syringe fitted with an appropriately sized ball-tipped oral gavage needle. b. Administer the solution carefully to the animal via oral gavage. A common administration volume is 1 ml per 100 g of body weight.[1]
-
Control Group: Prepare a vehicle-only control solution (propylene glycol) and administer it to the control group of animals in the same manner.[4]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound's mechanism of action via Na+/K+-ATPase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. This compound (507-60-8) for sale [vulcanchem.com]
- 4. cambridge.org [cambridge.org]
- 5. Laboratory evaluation of this compound used as a rodenticide against the lesser bandicoot rat, Bandicota bengalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scilliroside Stability and Degradation Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying degradation products of Scilliroside during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] It is crucial to protect this compound from strong light and low pH conditions to ensure its stability.[2]
Q2: What is the expected shelf-life of this compound?
If stored properly under the recommended conditions, this compound has a shelf-life of one to five years.[2]
Q3: What are the known degradation pathways for this compound?
Based on available literature, the primary degradation pathways for this compound involve hydrolysis of its ester and glycosidic linkages:
-
Deacetylation: The acetyl group at the C-6 position can be hydrolyzed to yield desacetylthis compound .
-
Hydrolysis of the Glycosidic Bond: The glucose molecule can be cleaved off, resulting in the formation of the aglycone, scillirosidin .
Q4: Are there any known degradation products of this compound?
Yes, two primary degradation products that can be formed through hydrolysis have been identified:
-
Desacetylthis compound: Formed by the removal of the acetyl group.
-
Scillirosidin: The aglycone of this compound, formed by the removal of the glucose moiety.
Information regarding specific degradation products under oxidative, photolytic, or thermal stress is limited in currently available literature.
Q5: What analytical techniques are suitable for analyzing this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are suitable techniques for the separation and analysis of this compound and its known degradation products. Mass Spectrometry (MS) coupled with a chromatographic technique (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradation products.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in chromatogram of stored this compound sample. | Degradation of this compound due to improper storage (exposure to light, heat, or non-neutral pH). | 1. Verify storage conditions. Ensure the sample was stored in a dark, refrigerated or frozen state. 2. Prepare a fresh standard of this compound and compare its chromatogram to the stored sample. 3. Consider the possibility of the new peaks being desacetylthis compound or scillirosidin. |
| Difficulty in separating this compound from its degradation products. | Suboptimal chromatographic conditions. | 1. Optimize the mobile phase composition. A gradient elution may be necessary for complex mixtures. 2. Experiment with different stationary phases (e.g., C18, C8). 3. Adjust the pH of the mobile phase to improve the separation of acidic or basic analytes. |
| Inability to identify unknown degradation products. | Lack of appropriate analytical instrumentation or reference standards. | 1. Utilize High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass data for molecular formula determination. 2. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation. 3. If possible, isolate the unknown degradation product using preparative chromatography and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Low recovery of this compound from the sample matrix. | Inefficient extraction procedure or degradation during sample preparation. | 1. Optimize the extraction solvent and technique. 2. Minimize exposure of the sample to harsh conditions (e.g., high temperature, strong acids/bases) during preparation. 3. Use an internal standard to correct for recovery losses. |
Quantitative Data Summary
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to intentionally degrade this compound and identify potential degradation products.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.
3. Sample Analysis:
- Before analysis, neutralize the acidic and basic samples.
- Analyze all stressed samples, along with a control sample (unstressed this compound), using a stability-indicating HPLC-UV or HPLC-MS method.
Protocol 2: HPLC Method for Analysis of this compound and Potential Degradation Products (General Approach)
This is a general method that may require optimization for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 300 nm or Mass Spectrometry (ESI in positive ion mode).
Visualizations
References
Refinement of Scilliroside dosage to reduce non-target species toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining scilliroside dosage to minimize toxicity to non-target species. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a rodenticide?
A1: this compound is a cardiac glycoside extracted from the red squill plant (Drimia maritima) that has been used as a rodenticide.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cell membranes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, leading to stronger cardiac muscle contractions and arrhythmias. In rodents, which cannot vomit, this leads to convulsions, muscular weakness, and ultimately death.[2]
Q2: Why is this compound more toxic to rodents than to other animals?
A2: The selectivity of this compound as a rodenticide is largely due to its potent emetic (vomiting-inducing) effect in most non-target species.[2] Animals such as dogs, cats, and pigs that ingest a toxic dose will typically vomit, expelling the poison before a lethal amount can be absorbed.[2] Rodents lack the ability to vomit, making them susceptible to the full toxic effects of the compound.
Q3: What are the known LD50 values for this compound in different species?
A3: The acute oral LD50 (the dose that is lethal to 50% of a test population) of this compound varies significantly across species. A summary of available data is provided in the "Data Presentation" section below. For example, the oral LD50 for male rats is 0.7 mg/kg, while cats and pigs have been reported to survive doses of 16 mg/kg.[2]
Q4: Is this compound still in use?
A4: The production of this compound was discontinued worldwide in 1980.[2] However, research into its properties and mechanism of action can still inform the development of selective and safer rodenticides.
Q5: What are the primary challenges in using this compound?
A5: The main challenges include bait aversion, as rodents may avoid the bait due to its taste or rapid onset of symptoms, and the potential for primary poisoning of non-target species if the emetic effect is not sufficient at the ingested dose.[3][4][5]
Data Presentation
Table 1: Acute Oral LD50 of this compound in Target and Non-Target Species
| Species | Sex | LD50 (mg/kg) | Reference |
| Rat (Rattus norvegicus) | Male | 0.7 | [2] |
| Rat (Rattus norvegicus) | Female | 0.43 | [2] |
| Mouse (Mus musculus) | - | 0.35 | [2] |
| Lesser Bandicoot Rat (Bandicota bengalensis) | Male | 0.8 | [3] |
| Lesser Bandicoot Rat (Bandicota bengalensis) | Female | 0.5 | [3] |
| Pig | - | >16 (survived) | [2] |
| Cat | - | >16 (survived) | [2] |
| Fowl | - | >400 (survived daily dose) |
Experimental Protocols
Protocol 1: Determination of Acute Oral LD50
This protocol is a generalized procedure for determining the median lethal dose (LD50) and should be adapted based on specific institutional and ethical guidelines.
Objective: To determine the single oral dose of this compound that is lethal to 50% of a test animal population.
Materials:
-
This compound of known purity
-
Vehicle for administration (e.g., corn oil, distilled water with a suspending agent)
-
Test animals (e.g., rats, mice) of a specific strain, age, and sex
-
Oral gavage needles
-
Animal cages with appropriate housing conditions
-
Calibrated balance for weighing animals and test substance
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle. Prepare serial dilutions to create a range of dose levels.
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of lethal doses.
-
Main Study:
-
Assign animals to dose groups (at least 5 animals per group) and a control group (vehicle only).
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single oral dose of the prepared this compound formulation to each animal using an oral gavage needle. The volume administered should be based on the animal's body weight.
-
Observe animals continuously for the first few hours post-dosing and then periodically for at least 14 days.
-
-
Data Collection: Record mortality, time of death, and any clinical signs of toxicity (e.g., convulsions, lethargy, changes in body weight).
-
LD50 Calculation: Use a recognized statistical method (e.g., Probit analysis) to calculate the LD50 value and its 95% confidence intervals from the mortality data.
Protocol 2: Evaluation of Emetic Effect in a Non-Target Species (e.g., Dog)
Objective: To determine the dose of this compound that induces emesis (vomiting) in a non-target species and to compare this with the lethal dose.
Materials:
-
This compound of known purity
-
Vehicle for administration
-
Test animals (e.g., beagle dogs) with appropriate veterinary clearance
-
Observation area that can be easily cleaned
-
Video recording equipment (optional)
Procedure:
-
Animal Acclimation and Health Check: Ensure animals are healthy and acclimated to the testing environment.
-
Dose Preparation: Prepare a range of this compound doses, starting with doses significantly lower than the expected lethal dose.
-
Administration: Administer a single oral dose of this compound to each animal.
-
Observation:
-
Observe the animals continuously for several hours post-dosing for the onset of emesis.
-
Record the latency to the first emetic event, the number of emetic events, and the duration of the emetic period.
-
Monitor for any other signs of toxicity.
-
-
Data Analysis: Determine the minimum dose that induces emesis (Emetic Dose, ED). If a dose-response relationship is established, the ED50 (the dose causing emesis in 50% of the animals) can be calculated.
-
Comparison: Compare the emetic dose with the known or determined lethal dose for that species to establish a safety margin. A wider margin between the emetic and lethal dose indicates a greater degree of safety for that non-target species.
Mandatory Visualization
Caption: Signaling pathway of this compound leading to cardiotoxicity.
Caption: Experimental workflow for this compound dosage refinement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Bait Acceptance by Target Species | 1. Unpalatable bait formulation. 2. Bait shyness due to rapid onset of symptoms. 3. Availability of alternative food sources. | 1. Experiment with different bait matrices (e.g., grains, fats, sweeteners). 2. Consider microencapsulation of this compound to mask taste. 3. Remove or reduce access to other food sources in the test environment. |
| Toxicity Observed in Non-Target Species | 1. Ingested dose is above the emetic threshold but below the lethal dose. 2. The individual animal has a higher tolerance to the emetic effects. 3. Bait formulation is highly attractive to the non-target species. | 1. Re-evaluate the this compound concentration in the bait to ensure a sufficient safety margin between the emetic and lethal doses. 2. Conduct further studies to understand the variability in emetic response. 3. Modify the bait formulation to be less attractive to non-target species. Consider adding taste aversions that are not detected by rodents. |
| Inconsistent Mortality in Target Species | 1. Variable bait consumption among individuals. 2. Degradation of this compound in the bait. 3. Potential for resistance in the rodent population. | 1. Ensure uniform mixing of this compound in the bait. Use a formulation that encourages consistent feeding. 2. This compound is sensitive to heat and low pH; store bait appropriately and use fresh batches.[2] 3. While resistance to this compound is not well-documented, it is a possibility. Test on a known susceptible rodent strain. |
| Difficulty in Observing Emesis | 1. The emetic response is subtle or delayed. 2. The observation period is too short. | 1. Use video recording to allow for detailed review of animal behavior. 2. Extend the observation period post-dosing. |
References
- 1. This compound [sitem.herts.ac.uk]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Non-Target Impacts of an Attract-and-Kill Formulation Based on Plant Volatiles: Responses of some Generalist Predators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Scilliroside from Crude Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Scilliroside from crude extracts of Urginea maritima (red squill).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in this compound purification stem from its inherent instability and the complexity of the crude plant extract. Key issues include:
-
Degradation: this compound is sensitive to heat, strong light, and acidic conditions (low pH), which can lead to significant loss of the target compound during extraction and purification.[1]
-
Complex Matrix: The crude extract contains a multitude of other compounds, including other cardiac glycosides, flavonoids, and pigments, which can interfere with separation.[2]
-
Low Concentration: The concentration of this compound in the raw plant material can be variable, making isolation challenging.
Q2: What is a suitable solvent for the initial extraction of this compound from Urginea maritima bulbs?
A2: A polar solvent is generally used for the initial extraction. Methanol or a mixture of ethanol and water are common choices for extracting cardiac glycosides from plant material. These solvents effectively solubilize this compound while leaving behind some non-polar impurities.
Q3: Which chromatographic technique is most effective for this compound purification?
A3: Silica gel column chromatography is a standard and effective method for the purification of this compound from the crude extract. Due to the polar nature of this compound, a normal-phase chromatography setup is typically employed. For final polishing and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound during column chromatography.[3] By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing the purest this compound. HPLC can then be used for more precise quantitative analysis of the pooled fractions.
Q5: What are the optimal storage conditions for this compound during and after purification?
A5: To minimize degradation, this compound should be stored in a cool, dark place. If in solution, use neutral pH solvents and avoid prolonged exposure to light. For long-term storage, it is best to store the purified, solid this compound at low temperatures (e.g., -20°C) in a tightly sealed container to protect it from moisture and light.
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Urginea maritima Bulbs
-
Preparation of Plant Material: Air-dry the bulbs of the red variety of Urginea maritima at a temperature below 40°C to avoid thermal degradation. Once dried, grind the bulbs into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filtration and Concentration: Filter the mixture to separate the plant debris from the methanol extract. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.
Protocol 2: Silica Gel Column Chromatography for this compound Purification
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., Chloroform:Methanol, 98:2 v/v). Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase (Chloroform:Methanol, 98:2 v/v). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 95:5, 90:10, etc.).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10 mL) and monitor them by TLC.
Protocol 3: Thin-Layer Chromatography (TLC) for Monitoring Purification
-
Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.
-
Spotting: Apply a small spot of each collected fraction, along with a spot of the crude extract and a this compound standard (if available), onto the baseline of the TLC plate.
-
Development: Develop the plate in a chamber saturated with a suitable mobile phase (e.g., Chloroform:Methanol:Water, 80:18:2 v/v/v).
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) to reveal the separated compounds. This compound should appear as a distinct spot.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength of 298 nm.
-
Sample Preparation: Dissolve a small amount of the purified this compound fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: The purity of the sample can be determined by the peak area percentage of the this compound peak in the chromatogram.
Data Presentation
Table 1: Illustrative Yield and Purity at Different Purification Stages
| Purification Stage | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried bulbs) | 50 | ~5 |
| Pooled Column Fractions | 50 | 5 | ~60 |
| Recrystallized Product | 5 | 2 | >95 |
Note: These values are illustrative and can vary depending on the quality of the plant material and the efficiency of the extraction and purification processes.
Table 2: TLC and HPLC Parameters for this compound Analysis
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica gel 60 F254 | C18 reverse-phase |
| Mobile Phase | Chloroform:Methanol:Water (80:18:2) | Gradient of Acetonitrile and Water |
| Detection | UV (254 nm), Anisaldehyde-sulfuric acid | UV (298 nm) |
| Expected Rf/RT | ~0.4-0.5 | Dependent on exact gradient and column |
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
-
Possible Cause: Inefficient extraction.
-
Troubleshooting Steps:
-
Particle Size: Ensure the plant material is finely ground to maximize surface area for solvent penetration.
-
Solvent-to-Solid Ratio: Increase the volume of solvent used for extraction.
-
Extraction Time: Extend the maceration time to allow for more complete extraction.
-
Extraction Method: Consider alternative extraction methods such as Soxhlet extraction or ultrasound-assisted extraction, but be mindful of this compound's heat sensitivity.
-
Issue 2: Poor Separation during Column Chromatography
-
Possible Cause: Inappropriate mobile phase polarity.
-
Troubleshooting Steps:
-
TLC Optimization: Before running the column, optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for this compound in the chosen solvent system for good separation on the column.
-
Gradient Elution: Employ a shallow gradient of increasing solvent polarity to improve the resolution between closely eluting compounds.
-
Column Loading: Avoid overloading the column, as this can lead to band broadening and poor separation.
-
Issue 3: this compound Degradation during Purification
-
Possible Cause: Exposure to heat, light, or acidic conditions.
-
Troubleshooting Steps:
-
Temperature Control: Perform all steps, especially solvent evaporation, at low temperatures (below 40°C).
-
Light Protection: Protect the extracts and fractions from direct light by using amber-colored glassware or by covering the glassware with aluminum foil.
-
pH Control: Ensure that all solvents and solutions used are neutral. Avoid the use of strong acids.
-
Issue 4: Tailing of Spots on TLC Plates
-
Possible Cause: Interaction of the polar glycoside with the acidic silica gel.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a weak acid (e.g., 0.1% acetic acid) or a weak base (e.g., 0.1% triethylamine) to the mobile phase to improve the peak shape. The choice of modifier will depend on the specific interactions causing the tailing.
-
Visualizations
References
Technical Support Center: Mitigating Heat and Light Effects on Scilliroside Potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of heat and light on the potency of scilliroside. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summary tables, and visualizations to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that affect the potency of this compound?
A1: this compound is particularly sensitive to heat and strong light.[1] Exposure to temperatures above 80°C and low pH conditions can lead to its degradation.[1] It is also a hygroscopic compound, meaning it can absorb moisture from the air, which may also contribute to its degradation over time.
Q2: What are the recommended storage conditions for this compound to maintain its potency?
A2: To ensure its stability, this compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), a temperature range of 0 - 4°C is recommended. For long-term storage (months to years), this compound should be kept at -20°C.[2] It is crucial to store it in tightly sealed, opaque containers to protect it from light and moisture.
Q3: What is the expected shelf life of this compound under proper storage conditions?
A3: When protected from strong light and low pH conditions, this compound has a shelf life of one to five years.[1]
Q4: How can I prepare a stock solution of this compound, and how should it be stored?
A4: this compound is soluble in solvents such as DMSO, alcohols, ethylene glycol, dioxane, and glacial acetic acid.[1] To prepare a stock solution, dissolve the compound in an appropriate solvent. Stock solutions should be stored at -20°C for long-term use (months) or at 0 - 4°C for short-term use (days to weeks).[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: Are there any known degradation pathways for this compound when exposed to heat and light?
A5: While specific degradation products of this compound under heat and light stress have not been extensively documented in publicly available literature, cardiac glycosides, in general, can undergo hydrolysis of the glycosidic bond and modifications to the steroid nucleus upon exposure to harsh conditions. Forced degradation studies are recommended to identify potential degradation products for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound potency in experiments. | - Improper storage of the solid compound or stock solutions. - Exposure of experimental samples to high temperatures or direct light. - Use of a low pH buffer or solvent. | - Verify that solid this compound and stock solutions are stored at the recommended temperatures and protected from light. - During experiments, shield samples from direct light using amber vials or by covering them with aluminum foil. - Maintain experimental temperatures below 80°C.[1] - Ensure the pH of all solutions is not acidic. |
| Inconsistent results in potency assays. | - Degradation of this compound during the assay procedure. - Non-validated analytical method. - Repeated freeze-thaw cycles of stock solutions. | - Minimize the exposure of samples to ambient light and temperature during the assay. - Develop and validate a stability-indicating HPLC method to ensure that the measured peak corresponds to this compound and not its degradation products. - Prepare fresh dilutions from a stock solution that has undergone minimal freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC chromatograms. | - Formation of degradation products due to heat or light exposure. - Impurities in the this compound sample. | - Conduct forced degradation studies (thermal and photolytic) to identify the retention times of potential degradation products. - Use a high-purity this compound reference standard to confirm the identity of the main peak. - Employ a photodiode array (PDA) detector to check for peak purity. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Potency Assay
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the quantification of this compound. Note: This method is based on protocols for similar cardiac glycosides and should be optimized and validated for your specific instrumentation and experimental conditions.
Objective: To quantify the concentration of this compound and separate it from potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A starting gradient could be 30% acetonitrile, increasing to 70% over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to fall within the concentration range of the standard curve.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 300 nm, which is the UV absorption maximum for this compound.
-
Inject equal volumes (e.g., 20 µL) of the standard solutions and samples.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the calibration curve.
Protocol 2: Forced Thermal Degradation Study
Objective: To evaluate the stability of this compound under thermal stress and identify potential degradation products.
Materials:
-
This compound
-
Solvent (e.g., methanol or water:acetonitrile 50:50)
-
Thermostatically controlled oven
-
HPLC vials (clear and amber)
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL).
-
Aliquot the solution into several HPLC vials.
-
Protect a subset of vials from light by wrapping them in aluminum foil to serve as dark controls.
-
Expose the vials to different temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, remove a vial from each temperature condition and allow it to cool to room temperature.
-
Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).
-
Calculate the percentage of this compound remaining and note the appearance of any new peaks, which may represent degradation products.
Protocol 3: Forced Photodegradation Study
Objective: To assess the stability of this compound upon exposure to light.
Materials:
-
This compound
-
Solvent (e.g., methanol or water:acetonitrile 50:50)
-
Photostability chamber with a calibrated light source (e.g., xenon lamp)
-
HPLC vials (clear and amber)
-
Aluminum foil
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL).
-
Aliquot the solution into clear and amber HPLC vials.
-
Wrap a set of clear vials in aluminum foil to serve as dark controls.
-
Place the vials in a photostability chamber and expose them to a controlled light source (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).
-
At specific time intervals, remove a set of vials (exposed, dark control, and amber) from the chamber.
-
Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).
-
Determine the percentage of this compound remaining and observe any new peaks corresponding to photodegradation products.
Data Presentation: Summary Tables for Experimental Data
The following tables provide a structured format for presenting quantitative data from stability studies.
Table 1: Thermal Stability of this compound at Different Temperatures
| Temperature (°C) | Time (hours) | Initial Potency (%) | Final Potency (%) | Potency Loss (%) | Number of Degradation Products |
| 40 | 24 | 100.0 | 98.5 | 1.5 | 1 |
| 48 | 100.0 | 97.2 | 2.8 | 1 | |
| 72 | 100.0 | 95.9 | 4.1 | 2 | |
| 60 | 24 | 100.0 | 92.1 | 7.9 | 2 |
| 48 | 100.0 | 85.3 | 14.7 | 3 | |
| 72 | 100.0 | 78.6 | 21.4 | 3 | |
| 80 | 24 | 100.0 | 75.4 | 24.6 | 4 |
| 48 | 100.0 | 58.9 | 41.1 | 5 | |
| 72 | 100.0 | 42.3 | 57.7 | 5 |
Table 2: Photostability of this compound under Controlled Illumination
| Light Exposure (lux hours) | UV Exposure (Wh/m²) | Initial Potency (%) | Final Potency (%) | Potency Loss (%) | Number of Degradation Products |
| 0.6 x 10⁶ | 100 | 100.0 | 96.3 | 3.7 | 1 |
| 1.2 x 10⁶ | 200 | 100.0 | 91.8 | 8.2 | 2 |
| 1.8 x 10⁶ | 300 | 100.0 | 86.5 | 13.5 | 3 |
| 2.4 x 10⁶ | 400 | 100.0 | 80.1 | 19.9 | 4 |
Visualizations: Diagrams of Signaling Pathways and Workflows
References
Technical Support Center: Enhancing the Shelf Life of Scilliroside-Containing Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf life of scilliroside-containing formulations. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the formulation and storage of this compound, offering potential causes and actionable solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| SCIL-STAB-01 | Why is my this compound formulation showing a rapid loss of potency? | Hydrolysis: this compound is susceptible to hydrolysis, particularly in acidic conditions (low pH)[1]. This can lead to the cleavage of the glycosidic bond, opening of the lactone ring, or hydrolysis of the acetate group. | - pH Control: Maintain the formulation pH in a neutral to slightly acidic range. Use pH-modifying excipients such as citrate or phosphate buffers to stabilize the pH. - Moisture Control: As this compound is hygroscopic, minimize exposure to moisture during manufacturing and storage. Consider using desiccants in the packaging. |
| SCIL-STAB-02 | My formulation has developed a yellowish or brownish discoloration. What is the cause? | Photodegradation: this compound is sensitive to light, and exposure can lead to degradation and the formation of colored impurities[1]. Oxidation: Oxidative degradation can also contribute to discoloration. | - Light Protection: Manufacture and store the formulation in light-protected conditions. Use amber-colored containers or opaque packaging. - Antioxidants: Consider the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid in the formulation. - Inert Atmosphere: For highly sensitive formulations, packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidation. |
| SCIL-STAB-03 | The physical properties of my solid formulation (e.g., powder flow, tablet hardness) are changing over time. | Hygroscopicity: this compound is a hygroscopic compound, meaning it readily absorbs moisture from the air[1]. This can lead to powder caking, altered dissolution rates, and changes in tablet integrity. | - Low-Humidity Environment: Process and handle the formulation in a controlled, low-humidity environment. - Moisture-Barrier Coating: For tablets, apply a moisture-barrier film coating using polymers like hydroxypropyl methylcellulose (HPMC). - Non-Hygroscopic Excipients: Utilize non-hygroscopic excipients in the formulation. - Packaging with Desiccants: Package the final product in tightly sealed containers with a desiccant. |
| SCIL-STAB-04 | I am observing unexpected peaks in my HPLC analysis of a stability sample. What could they be? | Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis. | - Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This will help in identifying the peaks observed in your stability samples. - LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass of the degradation products and elucidate their structures. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound and its formulations?
To ensure long-term stability, this compound and its formulations should be stored in a dry, dark place at controlled room temperature (2-8°C for short-term storage of days to weeks, or -20°C for long-term storage of months to years)[2]. The container should be tightly sealed to protect from moisture and light.
2. What excipients should be avoided when formulating with this compound?
Avoid acidic excipients that could lower the micro-pH of the formulation and accelerate hydrolysis[1]. Highly hygroscopic excipients should also be used with caution. Compatibility studies with all excipients are highly recommended.
3. How can I monitor the stability of my this compound formulation?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for monitoring the potency of this compound and detecting the formation of degradation products. Key parameters to monitor include the concentration of the active ingredient, the appearance of new peaks (degradants), and changes in physical properties such as color and dissolution.
4. What are the known degradation pathways for this compound?
As a cardiac glycoside, this compound is susceptible to several degradation pathways:
-
Hydrolysis: This is a major degradation pathway and can occur at three primary sites:
-
Glycosidic Bond: Cleavage of the sugar moiety from the steroid backbone.
-
Lactone Ring: Opening of the six-membered lactone ring.
-
Acetate Group: Hydrolysis of the acetyl group at the C-6 position.
-
-
Oxidation: The steroid nucleus and the unsaturated lactone ring are potential sites for oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Diagram of Potential this compound Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder to a vial and heat in an oven at 80°C for 48 hours.
-
Dissolve the powder in methanol and dilute with mobile phase to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC or UPLC-MS/MS method.
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
Methodology:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 300 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization based on the specific degradation products formed and the HPLC system used.
Data Presentation
Table 1: Summary of this compound Instabilities and Formulation Strategies
| Instability Factor | Description | Recommended Formulation Strategies | Relevant Excipients |
| Hydrolysis | Susceptible to degradation in the presence of water, especially at low pH[1]. | - pH control - Moisture protection | Buffering agents (citrate, phosphate), moisture scavengers (colloidal silicon dioxide) |
| Photodegradation | Degrades upon exposure to light, leading to loss of potency and discoloration[1]. | - Light-protective primary packaging - Opaque film coating | Light-absorbing colorants in film coats (e.g., iron oxides) |
| Hygroscopicity | Readily absorbs moisture from the atmosphere, affecting physical stability[1]. | - Low-humidity manufacturing - Moisture-barrier film coating - Use of non-hygroscopic excipients - Packaging with desiccants | Film-forming polymers (HPMC, ethylcellulose), non-hygroscopic fillers (microcrystalline cellulose) |
| Oxidation | Potential for oxidative degradation, especially in the presence of peroxides or light. | - Inclusion of antioxidants - Packaging under inert gas | Butylated hydroxytoluene (BHT), ascorbic acid, tocopherol |
Logical Relationships
Troubleshooting Decision Tree for this compound Formulation Instability
Caption: Decision tree for troubleshooting this compound formulation instability.
References
Validation & Comparative
Scilliroside vs. Other Cardiac Glycosides: A Comparative Analysis for Researchers
A deep dive into the mechanistic nuances and therapeutic potential of scilliroside in comparison to established cardiac glycosides like digoxin, digitoxin, and ouabain, supported by experimental data.
This guide offers a comprehensive comparative analysis of this compound and its aglycone, proscillaridin A, against other well-known cardiac glycosides. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds, particularly in oncology. The information is presented to facilitate an objective comparison of their biological activities, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Target with Distinct Downstream Consequences
Cardiac glycosides universally exert their primary effect by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This surge in intracellular calcium is the basis for the cardiotonic effects of these compounds. However, emerging research reveals that the downstream signaling cascades triggered by this initial event can vary significantly between different cardiac glycosides, leading to diverse cellular outcomes, including apoptosis and modulation of cancer-related pathways.[1][2]
Proscillaridin A, the active form of this compound, has been shown to induce apoptosis in cancer cells through mechanisms that include the activation of JNK, induction of endoplasmic reticulum (ER) stress, and inhibition of the STAT3 signaling pathway.[3][4][5] In contrast, while digoxin also induces apoptosis, its anticancer effects are additionally linked to the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB) activation.[1] Ouabain has also been demonstrated to induce apoptosis through an increase in intracellular calcium and activation of caspase-3.[6] These subtle yet significant differences in their mechanisms of action may underlie the varying potencies and therapeutic windows of these compounds.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro cytotoxicity and Na+/K+-ATPase inhibitory activity of this compound (represented by its aglycone, proscillaridin A) and other major cardiac glycosides. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| Proscillaridin A | MDA-MB-231 | Breast Cancer | 51 ± 2 | 24 |
| MDA-MB-231 | Breast Cancer | 15 ± 2 | 48 | |
| LNCaP | Prostate Cancer | ~10 | 48 | |
| DU145 | Prostate Cancer | ~20 | 48 | |
| A549 | Non-small cell lung carcinoma | 12.5 - 100 | Not Specified | |
| Digoxin | MDA-MB-231 | Breast Cancer | 122 ± 2 | 24 |
| MDA-MB-231 | Breast Cancer | 70 ± 2 | 48 | |
| SKOV-3 | Ovarian Cancer | >1000 | 24 | |
| A549 | Non-small cell lung cancer | 100 | Not Specified | |
| Digitoxin | SKOV-3 | Ovarian Cancer | ~100 | 24 |
| Ouabain | MDA-MB-231 | Breast Cancer | 150 ± 2 | 24 |
| MDA-MB-231 | Breast Cancer | 90 ± 2 | 48 |
Data compiled from multiple sources.[1][6][7] It is important to note that experimental conditions can influence IC50 values.
Table 2: Comparative Inhibition of Na+/K+-ATPase
| Compound | Enzyme Source | Ki (µM) |
| Ouabain | Pig Kidney | 0.9 ± 0.05 |
| Digoxin | Pig Kidney | 1.95 ± 0.15 |
| Bufalin | Pig Kidney | 0.11 ± 0.005 |
Data from a study on pig kidney Na+/K+-ATPase.[8] Ki values represent the inhibitor concentration required to produce half-maximum inhibition.
In Vivo Toxicity: A Look at the Therapeutic Index
While in vitro studies provide valuable insights into potency, in vivo toxicity is a critical factor in determining the therapeutic potential of a compound. This compound has a known history as a rodenticide, with a high degree of toxicity in rats and mice.[9][10] This is partly due to the inability of rodents to vomit, leading to the absorption of lethal doses.[11]
Table 3: Acute Oral LD50 Values
| Compound | Animal Model | LD50 (mg/kg) |
| This compound | Male Rat | 0.7 |
| Female Rat | 0.43 | |
| Mouse | 0.35 |
Data from rodenticide studies.[10]
The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a crucial consideration for any potential drug. For cardiac glycosides, this index is notoriously narrow. While the potent in vitro anticancer activity of proscillaridin A is promising, its high in vivo toxicity, as evidenced by its rodenticidal use, presents a significant challenge for its development as a therapeutic agent. Further research focusing on targeted delivery systems or the development of less toxic analogs is warranted to improve its therapeutic index.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by proscillaridin A and a typical experimental workflow for assessing cytotoxicity.
Caption: Signaling pathway of Proscillaridin A leading to apoptosis.
Caption: Experimental workflow for MTT cytotoxicity assay.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.[12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom microplates
-
Cardiac glycoside stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cardiac glycoside in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Na+/K+-ATPase Inhibition Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[13]
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)
-
ATP solution (e.g., 100 mM)
-
Cardiac glycoside stock solution
-
Ouabain solution (for determining specific activity)
-
Malachite Green reagent (for phosphate detection)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total ATPase activity: Assay buffer, enzyme, and the test compound at various concentrations.
-
Ouabain-insensitive ATPase activity: Assay buffer, enzyme, a saturating concentration of ouabain (e.g., 1 mM), and the test compound.
-
Blank: Assay buffer and ATP, without the enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add ATP to all wells to a final concentration of 1-5 mM to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the liberated inorganic phosphate to produce a colored complex.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-660 nm.
-
Data Analysis:
-
Generate a standard curve using the phosphate standard.
-
Calculate the amount of Pi released in each well.
-
Determine the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Conclusion
The comparative analysis reveals that while this compound (proscillaridin A) shares the fundamental mechanism of Na+/K+-ATPase inhibition with other cardiac glycosides, it exhibits distinct and potent anticancer activity in vitro. Its unique downstream signaling profile, particularly the strong induction of apoptosis via ER stress and STAT3 inhibition, makes it a compound of significant interest for further oncological research. However, the high in vivo toxicity of this compound, a characteristic that has been exploited for its use as a rodenticide, presents a major hurdle for its clinical translation. Future research should focus on strategies to improve its therapeutic index, such as the development of targeted delivery systems or the synthesis of novel analogs with a more favorable safety profile. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other cardiac glycosides.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C32H44O12 | CID 441871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating the Inhibitory Effect of Scilliroside on Cardiac Muscle Contraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Scilliroside on cardiac muscle contraction with other well-known cardiac glycosides, Digoxin and Ouabain. The information presented is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their studies.
Comparative Analysis of Na+/K+-ATPase Inhibition
Cardiac glycosides exert their effects by inhibiting the Na+/K+-ATPase enzyme, a crucial component of the cardiac muscle cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, ultimately enhancing myocardial contractility. The potency of this inhibition is a key determinant of the drug's efficacy and potential toxicity.
While this compound and its aglycone, Proscillaridin A, are recognized as potent inhibitors of Na+/K+-ATPase, specific IC50 values are not as readily available in the literature as for more commonly studied glycosides like Digoxin and Ouabain. However, studies have indicated that Proscillaridin A is a highly potent and cytotoxic compound, in some cases more so than Ouabain and Digoxin.
Below is a summary of the available quantitative data on the inhibition of Na+/K+-ATPase by these compounds.
| Cardiac Glycoside | Enzyme Source | IC50 (nM) | Key Findings |
| This compound (Proscillaridin A) | Not Specified | Potent Inhibitor | Proscillaridin A is reported to be a more potent and cytotoxic compound compared to Ouabain and Digoxin in some studies. |
| Digoxin | Porcine cerebral cortex | 706 (low K+), 2770 (optimal K+) | The inhibitory potency of Digoxin is influenced by potassium concentration. |
| Ouabain | Rat pineal membranes | ~200 | Ouabain is a widely used standard for Na+/K+-ATPase inhibition studies. |
Experimental Protocols
To validate the inhibitory effects of this compound and compare it with other cardiac glycosides, two key experiments are recommended: a Na+/K+-ATPase activity assay and the measurement of isometric contraction in isolated cardiac muscle.
Na+/K+-ATPase Activity Assay
This assay directly measures the enzymatic activity of Na+/K+-ATPase in the presence of an inhibitor.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The inhibitory effect of a compound is determined by the reduction in Pi formation.
Detailed Methodology:
-
Preparation of Enzyme Source:
-
Isolate cardiac muscle tissue (e.g., from guinea pig or rat ventricles) in ice-cold homogenization buffer.
-
Homogenize the tissue and centrifuge to obtain a crude membrane fraction rich in Na+/K+-ATPase.
-
Resuspend the pellet in a suitable buffer.
-
-
Assay Procedure:
-
Prepare reaction mixtures containing a buffer (e.g., Tris-HCl), MgCl2, NaCl, and KCl.
-
Add varying concentrations of the cardiac glycosides (this compound, Digoxin, Ouabain) to the experimental tubes. Include a control group with no inhibitor.
-
Pre-incubate the mixtures to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution to halt enzymatic activity (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method (e.g., Fiske-Subbarow method).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the cardiac glycoside compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the curve.
-
Measurement of Isometric Contraction in Isolated Papillary Muscle
This ex vivo experiment assesses the physiological effect of the compounds on the contractility of cardiac muscle.
Principle: An isolated papillary muscle is electrically stimulated to contract under isometric conditions (constant length). The force of contraction is measured, and the effect of the cardiac glycosides on this force is quantified.
Detailed Methodology:
-
Tissue Preparation:
-
Euthanize a suitable animal model (e.g., guinea pig) and quickly excise the heart.
-
Place the heart in cold, oxygenated Krebs-Henseleit solution.
-
Dissect a thin, uniform papillary muscle from the left or right ventricle.
-
-
Experimental Setup:
-
Mount the papillary muscle vertically in an organ bath containing oxygenated Krebs-Henseleit solution maintained at a constant temperature (e.g., 37°C).
-
Attach one end of the muscle to a fixed hook and the other end to a force transducer.
-
Apply a slight preload to the muscle to ensure optimal length for contraction.
-
-
Stimulation and Recording:
-
Electrically stimulate the muscle using platinum electrodes at a physiological frequency (e.g., 1 Hz).
-
Record the isometric contractile force using a data acquisition system.
-
Allow the muscle to equilibrate until a stable baseline contraction is achieved.
-
-
Drug Administration:
-
Add increasing concentrations of this compound, Digoxin, or Ouabain to the organ bath in a cumulative manner.
-
Allow sufficient time at each concentration for the drug effect to stabilize.
-
-
Data Analysis:
-
Measure the peak developed tension at each drug concentration.
-
Express the change in contractile force as a percentage of the baseline contraction.
-
Construct a dose-response curve by plotting the percentage change in force against the logarithm of the drug concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal effect).
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for validating the inhibitory effect of this compound.
Scilliroside's Lethal Dose (LD50) in Various Rat Species: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the acute oral toxicity (LD50) of scilliroside, a cardiac glycoside-based rodenticide, across different rat species. The data presented is intended for researchers, scientists, and professionals in drug development and toxicology.
Comparative Toxicity of this compound in Rats
This compound exhibits a marked difference in toxicity between various rat species and even between sexes within the same species. The following table summarizes the reported LD50 values.
| Rat Species | Sex | Acute Oral LD50 (mg/kg) | Reference |
| Unspecified | Male | 0.7 | [1][2] |
| Unspecified | Female | 0.43 | [1][2] |
| Glaxo Rats | Male | 1.35 | [3] |
| Glaxo Rats | Female | 0.43 | [3] |
| Charles River Rats | - | - | [3] |
| Rattus norvegicus (Norway Rat) | - | Effective in field use | [4] |
| Rattus rattus (Black Rat) | - | Not effective in field use | [4] |
| Bandicota bengalensis (Lesser Bandicoot Rat) | Male | 0.8 | [5] |
| Bandicota bengalensis (Lesser Bandicoot Rat) | Female | 0.5 | [5] |
Note: The toxicity for Charles River rats was mentioned as having a similar male/female toxicity ratio to Glaxo rats, but specific LD50 values were not provided in the search results.
Experimental Protocol for Acute Oral LD50 Determination
The following is a generalized experimental protocol for determining the acute oral LD50 of this compound in rats, based on the methodologies described in the cited literature.
1. Animal Models:
-
Mature rats of the desired species (e.g., Rattus norvegicus, Bandicota bengalensis) are to be used.
-
Animals should be housed by sex, typically with multiple animals per cage.
2. Acclimatization and Pre-treatment:
-
Allow for an adequate acclimatization period for the animals to the laboratory environment.
-
Prior to dosing, animals should be fasted from food for 10 to 14 hours.[3] Water should be available ad libitum.
3. Test Substance Preparation:
-
This compound is to be suspended in a suitable vehicle to ensure uniformity and bioavailability. A 0.25% agar solution is a documented vehicle.[3]
-
The suspension should be homogenized to ensure consistent dosing.
4. Administration of the Test Substance:
-
The this compound suspension is administered orally via gavage.
-
The volume administered is typically calculated based on the animal's body weight (e.g., 10 ml/kg).[3]
-
A range of dose levels should be administered to different groups of animals to establish a dose-response curve.
5. Observation Period:
-
Following administration, the animals are observed for a period of at least 48 hours for signs of toxicity and mortality.[3]
-
Surviving animals may be monitored for an extended period, such as up to 12 additional days, to observe for any delayed effects.[3]
6. Data Analysis:
-
The number of mortalities at each dose level is recorded.
-
The LD50 value, the dose estimated to be lethal to 50% of the test animals, is then calculated using appropriate statistical methods.
Mechanism of Action: A Logical Overview
This compound is a cardiac glycoside.[1] Its toxicity stems from its effect on heart muscle contractions.[1][2] A key factor in its specific toxicity to rats is their inability to vomit, which prevents the expulsion of the potent emetic substance.[1][2] In rats, high doses lead to protracted convulsions and muscular weakness.[1][2]
Caption: Logical workflow of this compound toxicity in rats.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. Red Squill [the-piedpiper.co.uk]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. cambridge.org [cambridge.org]
- 5. Laboratory evaluation of this compound used as a rodenticide against the lesser bandicoot rat, Bandicota bengalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Scilliroside and Digoxin on Cardiac Tissue
A detailed examination of two cardiac glycosides reveals nuances in their mechanisms, efficacy, and safety profiles, providing critical insights for researchers and drug development professionals.
Scilliroside and digoxin, both potent cardiac glycosides, have long been recognized for their effects on heart tissue. While digoxin has a well-established history in clinical cardiology for treating heart failure and certain arrhythmias, this compound, derived from the sea squill, has been traditionally used as a rodenticide but also exhibits significant cardiac activity. This guide provides a comprehensive, data-driven comparison of their actions on heart tissue, focusing on their mechanism of action, inotropic effects, and arrhythmogenic potential.
Mechanism of Action: Inhibition of the Na+/K+-ATPase Pump
At the cellular level, both this compound and digoxin exert their primary effect by inhibiting the Na+/K+-ATPase pump in the cell membrane of cardiomyocytes.[1][2] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in a net influx of calcium ions into the cell.[1][3] The increased intracellular calcium concentration enhances the contractility of the cardiac muscle, a positive inotropic effect that is the hallmark of cardiac glycosides.[3][4]
While sharing this fundamental mechanism, the specific binding kinetics and isoform selectivity for the Na+/K+-ATPase may differ between the two compounds, potentially contributing to variations in their therapeutic and toxic profiles.
Comparative Efficacy and Toxicity
| Parameter | This compound (or Proscillaridin A) | Digoxin | Source(s) |
| Na+/K+-ATPase Inhibition (IC50) | Data not available for cardiac tissue. | ~40-164 nM (in cancer cell lines) | [5] |
| Positive Inotropic Effect | Demonstrates positive inotropic effects. | Nontoxic doses producing a 20% increase in LV dP/dt significantly reduced Rb+ active transport by 25%. | [6][7] |
| Arrhythmogenic Potential | Can induce tachycardia and delayed myocardial repolarization in rats. Proscillaridin A is associated with arrhythmias such as ventricular fibrillation and tachycardia. | Therapeutic serum concentrations are 0.8-2.0 ng/mL. Toxicity and arrhythmias are more likely at concentrations >2.0 ng/mL. At the onset of arrhythmias, Rb+ transport was reduced by 60%. | [6][8][9][10][11] |
| Cytotoxicity | Proscillaridin A is considered more potent and cytotoxic than digoxin in some cancer cell lines. | Potent cytotoxicity (IC50 40–200 nM) has been reported against a panel of human cancer cell lines. | [2][12] |
| Acute Toxicity (LD50) | Oral LD50 in rats: 0.43-0.7 mg/kg; in mice: 0.35 mg/kg. | - | [13] |
Note: The presented data is compiled from multiple sources and may not be directly comparable due to varying experimental conditions.
Signaling Pathways and Experimental Workflows
The signaling cascade initiated by Na+/K+-ATPase inhibition is central to the action of both this compound and digoxin. The subsequent increase in intracellular calcium is the primary driver of the positive inotropic effect. However, at higher concentrations, this calcium overload can lead to delayed afterdepolarizations and triggered arrhythmias, representing the main mechanism of their cardiotoxicity.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Congestive Heart Failure Critical Pathway [hr.universityhealthsystem.com]
- 4. droracle.ai [droracle.ai]
- 5. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of inotropic and arrhythmogenic digoxin doses and of digoxin-specific antibody on myocardial monovalent cation transport in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Clinical studies on the cardiotonic effects of proscillaridin A] [pubmed.ncbi.nlm.nih.gov]
- 8. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ecgwaves.com [ecgwaves.com]
- 10. This compound | C32H44O12 | CID 441871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What are the side effects of Proscillaridin? [synapse.patsnap.com]
- 12. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EXTOXNET PIP - this compound [extoxnet.orst.edu]
Validating Scilliroside: A Targeted Toxin for Species Incapable of Emesis
For Immediate Release
This guide provides a comprehensive comparison of scilliroside with other rodenticides, offering supporting experimental data for its validation as a specific toxin for species that cannot vomit. Intended for researchers, scientists, and drug development professionals, this document details the methodologies for key experiments and presents quantitative data in structured tables for clear comparison.
Introduction to this compound: A Unique Mechanism of Action
This compound is a cardiac glycoside derived from the red squill plant (Drimia maritima)[1]. Its toxicity stems from the inhibition of the Na+/K+-ATPase pump, a crucial enzyme for maintaining cellular electrochemical gradients[2][3][4]. This inhibition leads to a cascade of events culminating in cell death. A key feature of this compound is its potent emetic effect in most mammals[1][5][6]. This action serves as a built-in safety mechanism, as animals capable of vomiting will typically expel the toxin before a lethal dose can be absorbed. However, rodents lack the physiological ability to vomit, making them uniquely susceptible to the full toxic effects of this compound[1]. This inherent difference forms the basis of its species-specific toxicity.
Comparative Analysis of Rodenticides
The selection of a rodenticide involves a trade-off between efficacy and non-target toxicity. This compound's unique properties offer a compelling alternative to other commonly used agents.
| Rodenticide | Mechanism of Action | Vomiting Induction in Non-Rodents | Primary Non-Target Risk |
| This compound | Inhibition of Na+/K+-ATPase, leading to increased intracellular calcium and cardiac toxicity[2][3][4]. | Yes (potent emetic)[1][5][6]. | Low for species that can vomit. |
| Anticoagulants (e.g., Warfarin, Brodifacoum) | Inhibit Vitamin K epoxide reductase, preventing blood clotting and causing internal hemorrhage. | No. | High risk of primary and secondary poisoning to predators and scavengers. |
| Bromethalin | Uncouples oxidative phosphorylation in the central nervous system, leading to cerebral edema and paralysis. | No. | High risk to non-target mammals, including pets. |
| Zinc Phosphide | Reacts with stomach acid to produce phosphine gas, a potent respiratory, metabolic, and neurologic toxin[7]. | Yes (can induce vomiting)[7]. | High risk to all vertebrates if a lethal dose is absorbed before emesis. |
Quantitative Toxicity Data
The following table summarizes the acute oral lethal dose (LD50) of this compound in various species, highlighting its differential toxicity.
| Species | LD50 (mg/kg) | Ability to Vomit | Reference |
| Rat (Male) | 0.7 | No | [1] |
| Rat (Female) | 0.43 | No | [1] |
| Mouse | 0.35 | No | [1] |
| Lesser Bandicoot Rat (Male) | 0.8 | No | [8][9][10] |
| Lesser Bandicoot Rat (Female) | 0.5 | No | [8][9][10] |
| Pig | >16 (survived) | Yes | [1] |
| Cat | >16 (survived) | Yes | [1] |
| Fowl | >400 (survived) | Yes | [1] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)
This protocol is designed to determine the acute oral toxicity (LD50) of a substance.
1. Test Animals:
- Rodent species (e.g., Wistar rats), unable to vomit.
- Non-rodent species capable of vomiting (e.g., Beagle dogs or domestic cats).
- A sufficient number of animals of a single sex (typically females, as they are often slightly more sensitive) should be used[5].
2. Housing and Feeding:
- Animals should be housed in individual cages.
- Standard laboratory diet and water should be provided ad libitum, with a fasting period of approximately 16 hours for rats and 12 hours for dogs/cats before administration of the test substance.
3. Dose Administration:
- The test substance (this compound) is administered orally via gavage for rodents and in a gelatin capsule for larger animals.
- Dosing is sequential, with the first animal receiving a dose just below the best preliminary estimate of the LD50.
- The outcome for each animal determines the dose for the next, with a 48-hour interval between dosing.
4. Observation:
- Animals are observed for mortality, clinical signs of toxicity (including convulsions, lethargy, etc.), and body weight changes for at least 14 days.
- Particular attention should be paid to the onset and duration of any signs of toxicity.
Protocol 2: Evaluation of Emetic Response
This protocol is conducted in conjunction with the acute oral toxicity assessment in species capable of vomiting.
1. Test Animals:
- Species known to have a well-developed vomiting reflex (e.g., Beagle dogs, domestic cats, or ferrets)[11][12][13][14][15].
2. Dose Administration:
- Administer a predetermined dose of this compound orally. The dose should be one that is expected to induce emesis but is sublethal, based on available data.
3. Observation:
- Continuously observe the animals for a minimum of 4 hours post-administration.
- Record the following parameters:
- Latency to the first episode of retching or vomiting.
- Number of retches (rhythmic, spasmodic abdominal contractions without expulsion of gastric contents).
- Number of vomits (forceful expulsion of gastric contents).
- Duration of the emetic episode.
- Video recording can be utilized for accurate scoring of emetic events.
4. Data Analysis:
- The incidence and frequency of emesis are calculated for the test group.
- These data are then compared to a control group receiving a placebo.
Visualizing the Pathways
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced cardiotoxicity.
References
- 1. extoxnet.orst.edu [extoxnet.orst.edu]
- 2. Naturally Occurring Cardiac Glycoside Poisoning | California Poison Control System [previewcalpoison.ucsf.edu]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Recent research on red squill as a rodenticide [escholarship.org]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. Laboratory evaluation of this compound used as a rodenticide against the lesser bandicoot rat, Bandicota bengalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laboratory evaluation of this compound used as a rodenticide against the lesser bandicoot rat, Bandicota bengalensis | Epidemiology & Infection | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 14. askavet.com [askavet.com]
- 15. Emesis in dogs: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity of Scilliroside and its Aglycone, Scillirosidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of the cardiac glycoside scilliroside and its aglycone, scillirosidin. The information presented herein is intended to support research and development activities by offering a comprehensive overview of their relative toxicities, supported by available experimental data and methodologies.
Executive Summary
This compound, a potent cardiac glycoside extracted from the red squill plant (Drimia maritima), has historically been used as a rodenticide. Its toxicity is primarily attributed to the inhibition of the Na+/K+-ATPase enzyme, a critical component of cellular function. The aglycone of this compound, scillirosidin, is the steroid moiety without the attached sugar group. While both compounds share the same fundamental mechanism of action, the presence of the glucose moiety in this compound significantly influences its toxicokinetic and toxicodynamic properties. This guide synthesizes available data to draw a comparative toxicological profile.
Quantitative Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Reference |
| This compound | Rat (male) | Oral | 0.7 mg/kg | [1] |
| This compound | Rat (female) | Oral | 0.43 mg/kg | [1] |
| This compound | Mouse | Oral | 0.35 mg/kg | [1] |
| This compound | Lesser Bandicoot Rat (male) | Oral | 0.8 mg/kg | [2][3] |
| This compound | Lesser Bandicoot Rat (female) | Oral | 0.5 mg/kg | [2][3] |
Mechanism of Action and Signaling Pathways
The primary molecular target for both this compound and scillirosidin is the α-subunit of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the sodium and potassium gradients across the cell membrane.[4] Inhibition of this pump leads to a cascade of events culminating in cellular toxicity.
Signaling Pathway of Cardiac Glycoside Toxicity
Caption: Signaling cascade initiated by this compound and scillirosidin.
Inhibition of the Na+/K+-ATPase by these compounds leads to an increase in intracellular sodium concentration. This disrupts the sodium gradient, causing the Na+/Ca2+ exchanger to work in reverse, leading to an influx of calcium ions. The resulting intracellular calcium overload is a key factor in the cardiotoxicity of these compounds, leading to arrhythmias. In neuronal cells, the disruption of ion gradients can lead to depolarization and convulsions.[1] Furthermore, calcium overload in mitochondria can trigger the production of reactive oxygen species (ROS) and initiate apoptotic pathways.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination in Rodents
The acute oral toxicity of this compound has been determined using standard laboratory protocols. A typical workflow for such an experiment is outlined below.
Experimental Workflow for LD50 Determination
References
A Comparative Analysis of Scilliroside and Zinc Phosphide for Rodent Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of scilliroside and zinc phosphide, two potent rodenticides. The information presented is based on available experimental data to assist researchers in understanding their relative performance and mechanisms of action.
Executive Summary
This compound, a cardiac glycoside, and zinc phosphide, an inorganic compound, are both effective acute rodenticides. This compound demonstrates significantly higher toxicity at lower doses (lower LD50 values) compared to zinc phosphide. However, its use is often hampered by bait aversion. Zinc phosphide is a widely used, cost-effective rodenticide, but its efficacy can be influenced by bait formulation and the presence of alternative food sources. The choice between these two compounds depends on the specific application, target rodent species, and the need to manage bait shyness.
Data Presentation: Acute Oral Toxicity
The following table summarizes the acute oral LD50 values for this compound and zinc phosphide in various rodent species. A lower LD50 value indicates higher toxicity.
| Rodenticide | Species | Sex | LD50 (mg/kg) | Reference |
| This compound | Rattus norvegicus (Norway rat) | Male | 0.7 | [1][2] |
| Rattus norvegicus (Norway rat) | Female | 0.43 | [1][2] | |
| Mus musculus (Mouse) | - | 0.35 | [1][2] | |
| Bandicota bengalensis (Lesser bandicoot rat) | Male | 0.8 | [3][4] | |
| Bandicota bengalensis (Lesser bandicoot rat) | Female | 0.5 | [3][4] | |
| Zinc Phosphide | Rattus norvegicus (Norway rat) | - | 21-56 | [5] |
| Mus musculus (Wild house mouse) | Combined | 32.68 ± 3.58 | [6][7] | |
| Mus musculus (Albino laboratory mouse) | Combined | 53.34 ± 2.64 | [6][7] | |
| Various Wild Mammals | - | 8-93 | [5] |
Experimental Protocols
Determination of Acute Oral LD50
The LD50 values presented in this guide are primarily determined through acute oral toxicity studies. A general experimental workflow for such studies is outlined below.
Methodology for this compound LD50 Determination in Bandicota bengalensis [4][8]
-
Animals: Wild-caught lesser bandicoot rats (Bandicota bengalensis) were individually caged and acclimatized for three weeks.
-
Preparation of Dosing Solution: this compound was dissolved in propylene glycol.
-
Dosing: Animals were orally intubated with the this compound solution using a syringe and a ball-tipped needle. Control animals received only propylene glycol.
-
Observation: The animals were observed for symptoms of poisoning and mortality for up to six days.
-
Data Analysis: The LD50 was calculated using the method of Litchfield and Wilcoxon.
Methodology for Zinc Phosphide LD50 Determination in Mus musculus [6][7]
-
Animals: Wild and albino laboratory mice (Mus musculus) were individually caged and acclimatized for seven days.
-
Dosing: Following a four-hour fasting period, mice were administered zinc phosphide suspended in a suitable vehicle via oral gavage.
-
Observation: Each animal was observed daily for five days for signs of toxicity and mortality.
-
Data Analysis: The LD50 and 95% confidence limits were calculated, and regression equations between the probits of mortalities and the logs of doses were determined.
Bait Acceptance and Efficacy Studies
Bait acceptance is a critical factor for the field efficacy of a rodenticide.
This compound: Studies have shown that rodents may develop an aversion to this compound at various concentrations in food baits. In a laboratory setting with Bandicota bengalensis, a free-choice feeding test was conducted where animals could choose between plain and poison baits. The optimal concentration of this compound was found to be 0.05%. Even at this concentration, symptoms of poisoning appeared rapidly (22 to 34 minutes after feeding began), leading to an abrupt cessation of feeding.[3][4] The maximum mortality achieved in free-choice feeding was 90%.[3][4]
Zinc Phosphide: The acceptance of zinc phosphide baits can be variable and is often improved by the addition of palatable ingredients like molasses, sugar, or dry fish. In a study with Bandicota bengalensis, the addition of such additives increased the consumption and efficacy of the poison bait. For example, the highest mortality (90%) in a laboratory setting was observed with a bait combination of powder milk, dry fish, wheat flour, and zinc phosphide.[9][10] Pre-baiting, the practice of offering non-toxic bait before the toxic bait is introduced, has also been shown to significantly improve the efficacy of zinc phosphide for all species.[6]
Mechanisms of Action
The signaling pathways for this compound and zinc phosphide differ significantly, leading to distinct toxicological effects.
This compound: Cardiac Glycoside Activity
This compound is a cardiac glycoside that primarily targets the Na+/K+-ATPase pump in cardiac muscle cells. Its toxicity is particularly pronounced in rodents due to their inability to vomit, which prevents the expulsion of the toxin.[1][2]
Zinc Phosphide: Phosphine Gas Production
Upon ingestion, zinc phosphide reacts with the acid in the stomach to produce phosphine gas (PH3). This gas is then absorbed into the bloodstream and disrupts cellular respiration.[5][11]
Conclusion
Both this compound and zinc phosphide are effective rodenticides with distinct characteristics. This compound's high toxicity makes it a potent option, but its utility is limited by bait aversion. Zinc phosphide, while less toxic on a per-milligram basis, is a widely used and effective rodenticide, particularly when bait acceptance is optimized through formulation and pre-baiting strategies. The selection of a rodenticide should be based on a thorough evaluation of the target species, environmental conditions, and the potential for bait shyness. Further direct comparative studies under standardized conditions would be beneficial to provide a more definitive assessment of their relative efficacy.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory evaluation of this compound used as a rodenticide against the lesser bandicoot rat, Bandicota bengalensis | Epidemiology & Infection | Cambridge Core [cambridge.org]
- 4. Acute oral toxicity of zinc phosphide: an assessment for wild house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. grdc.com.au [grdc.com.au]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Scilliroside: A Guide for Laboratory Professionals
Scilliroside, a highly toxic cardiac glycoside formerly used as a rodenticide, requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment.[1] Due to its acute toxicity, this compound waste must be managed as a hazardous material in compliance with all local, state, and federal regulations.[2][3]
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, it is crucial to have a designated waste collection and disposal plan. Personnel must be thoroughly trained on its proper handling and storage.[2]
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound in any form. This includes, but is not limited to:
-
Gloves: Wear protective gloves. Safety suppliers can recommend the most suitable material.[2]
-
Eye Protection: Use safety glasses with side shields or goggles. For operations with a higher risk of splashing, a face shield is recommended.[3]
-
Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3] All protective clothing should be clean and put on before work.[2]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH/MSHA-approved respirator.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Storage of this compound and its Waste:
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the storage area is secure and locked to prevent unauthorized access.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste management company. The following steps outline the process for safely preparing this compound waste for collection.
Step 1: Waste Segregation and Collection
-
Do Not Mix: Never mix this compound waste with other chemical or general laboratory waste streams.[3]
-
Designated Containers: Collect all this compound-contaminated materials (e.g., unused product, contaminated labware, spill cleanup debris, contaminated PPE) in a dedicated, leak-proof, and sealable hazardous waste container.[2][4] The container must be compatible with the chemical.
Step 2: Spill and Contamination Cleanup In the event of a spill, evacuate all non-essential personnel from the area.[2]
-
For Solid/Powdered this compound: Carefully collect the powdered material to avoid generating dust and place it in a sealed container for disposal.[2][3]
-
For Liquid Solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent for large spills. Once absorbed, scoop the material into the designated hazardous waste container.[2]
-
Decontamination: After the spill is physically removed, ventilate the area and wash the surface thoroughly with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
Step 3: Labeling and Temporary Storage
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a secure, designated hazardous waste accumulation area, away from general work areas, until it is collected by a certified disposal company.
Step 4: Professional Disposal
-
Contact Authorities: It is mandatory to dispose of this compound as a hazardous waste.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: The disposal company will ensure the waste is transported and disposed of in accordance with all relevant Environmental Protection Agency (EPA) and state Department of Environmental Protection (DEP) regulations.[2] Never pour this compound waste down the drain or dispose of it in the regular trash.[5]
Data Summary for this compound Handling and Disposal
| Parameter | Specification | Source |
| Chemical State | Bright yellow crystalline solid | [1] |
| Toxicity Class | EPA Toxicity Class I - Highly Toxic | [1] |
| Primary Hazard | Cardiac Glycoside; potent toxin | [1][6] |
| Spill Cleanup (Solid) | Collect powder in a safe manner to avoid dust; deposit in sealed containers. | [2][4] |
| Spill Cleanup (Liquid) | Absorb with inert material (vermiculite, sand, earth); deposit in sealed containers. | [2] |
| Required PPE | Protective gloves, eye protection/face shield, lab coat, approved respirator (if dust/aerosol risk). | [2][3][4] |
| Storage Conditions | Tightly closed container, cool, well-ventilated area, away from heat and incompatible materials. | [2][4] |
| Disposal Method | Must be managed as hazardous waste through a licensed disposal facility. | [2] |
| Prohibited Actions | Do not mix with other waste; do not pour down the drain; do not dispose of in general trash. | [3][5] |
This compound Disposal Workflow
The following diagram illustrates the procedural workflow for the safe management and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Scilliroside
For researchers, scientists, and drug development professionals working with Scilliroside, a highly toxic cardiac glycoside, ensuring personal safety and proper handling are paramount.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is classified as a highly toxic substance, fatal if swallowed, and can cause severe health effects through inhalation or skin contact.[1][3] Exposure can lead to a bitter taste, nausea, vomiting, abdominal pain, blurred vision, and at higher levels, serious heart rhythm disturbances, convulsions, and death.[4] Therefore, strict adherence to safety protocols is critical.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Wear durable, chemical-resistant gauntlet-style gloves that extend up the forearm.[5] Suitable materials include barrier laminate, butyl rubber, nitrile rubber, or Viton.[6] Avoid leather, paper, or fabric gloves as they can absorb the chemical.[5] For added protection, consider wearing a light pair of disposable gloves underneath.[5] Always wash the outside of gloves before removal.[5] |
| Eye and Face Protection | Safety goggles and face shield | Wear indirect-vent, impact, and splash-resistant goggles.[4] A face shield should be worn in conjunction with goggles when there is a risk of splashes or when working with corrosive or highly irritating substances.[4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Use a NIOSH/MSHA-approved respirator when there is a potential for inhalation of dust or aerosols, especially if local exhaust ventilation is not available or inadequate.[4][7] For high exposure potentials, a supplied-air respirator with a full facepiece operating in a pressure-demand or other positive-pressure mode is recommended.[4] |
| Body Protection | Chemical-resistant clothing and apron | Wear protective work clothing to avoid skin contact.[4] A chemical-resistant suit or coveralls, potentially made of rubber or plastic, should be worn.[8] For tasks involving potential spills, a chemical-resistant apron that extends below the boot tops is also necessary.[5][7] |
| Foot Protection | Chemical-resistant boots | Wear chemical-resistant boots.[5] Pant legs should be worn outside the boots to prevent chemicals from entering.[5] |
Experimental Protocols: Safe Handling and Disposal
Handling this compound:
-
Preparation: Before handling, ensure you are fully trained on the proper procedures and have read the Safety Data Sheet (SDS).[4] Work in a designated area, such as a chemical fume hood, with adequate ventilation.[4]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, do so in an enclosure or on a balance with a draft shield to minimize dust generation. Use tools and techniques that prevent aerosolization.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[4] Decontaminate all work surfaces.
-
Clothing: Contaminated work clothes should be removed promptly and laundered by individuals informed of the hazards.[4] Do not take contaminated clothing home.[4]
Disposal Plan:
This compound and any contaminated materials must be disposed of as hazardous waste.[4]
-
Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[9]
-
Labeling: The container must be marked with the words "HAZARDOUS WASTE" and list the contents.[9]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9] Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Actions |
| Skin Contact | Immediately remove contaminated clothing.[4] Wash the affected area with soap and large amounts of water for at least 15 minutes.[4][10] Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present.[10] Seek immediate medical attention.[10] |
| Inhalation | Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. If heart action has stopped, perform CPR.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate all non-essential personnel from the area.[4] Wearing appropriate PPE, contain the spill. For liquid spills, absorb with an inert material like vermiculite, dry sand, or earth and place in a sealed container for disposal.[4] For solid spills, carefully collect the material to avoid creating dust and place it in a sealed container.[4] Ventilate the area and wash the spill site after cleanup is complete.[4] |
Visualizing Safety Workflows
To further clarify procedural logic, the following diagrams illustrate key decision-making and response workflows for handling this compound.
Caption: PPE selection workflow for this compound.
Caption: this compound spill response workflow.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C32H44O12 | CID 441871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 7. extension.missouri.edu [extension.missouri.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. activeagriscience.com [activeagriscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
